2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine
Description
Properties
IUPAC Name |
[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-13-5-8-10-6(2)4-7(11-8)12-9/h4H,3,5,9H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVFRVXOMBGYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CC(=N1)NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine (CAS: 1496071-00-1) in Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of kinase inhibitors and other targeted therapeutics heavily relies on privileged heterocyclic scaffolds. 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine (CAS: 1496071-00-1) has emerged as a highly versatile building block for synthesizing fused bicyclic systems, such as pyrazolo[3,4- d ]pyrimidines and triazolo[1,5- c ]pyrimidines.
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties. We will dissect the mechanistic rationale behind this specific substitution pattern, explore field-proven synthetic workflows, and establish self-validating analytical protocols to ensure scientific integrity during scale-up and library generation.
Chemical Identity and Physicochemical Profiling
The strategic placement of functional groups on this pyrimidine core is not accidental; it is a calculated effort to balance reactivity for downstream synthesis with optimal pharmacokinetic (PK) properties for the final drug candidate .
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Mechanistic Rationale / Impact |
| CAS Number | 1496071-00-1 | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C 8 H 14 N 4 O | Defines the mass balance for synthetic planning. |
| Molecular Weight | 182.23 g/mol | Low molecular weight ensures the final fused scaffold remains within Lipinski's Rule of 5. |
| C2-Ethoxymethyl | -CH 2 OCH 2 CH 3 | The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to a purely lipophilic alkyl chain, while maintaining membrane permeability. |
| C4-Hydrazinyl | -NHNH 2 | A highly reactive bis-nucleophile essential for ring-closure reactions to form fused heterocycles . |
| C6-Methyl | -CH 3 | Provides steric bulk to lock the conformation of the pyrimidine ring within hydrophobic binding pockets (e.g., the kinase hinge region). |
Mechanistic Role in Drug Discovery
The true value of 2-(ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine lies in its capacity to act as a precursor for complex pharmacophores . When designing ATP-competitive kinase inhibitors, the pyrimidine core frequently mimics the adenine ring of ATP.
The Logic of the Hydrazine Moiety
The C4-hydrazinyl group features two adjacent nitrogen atoms with distinct nucleophilic profiles. The terminal nitrogen (-NH 2 ) is less sterically hindered and more nucleophilic, making it the primary site of attack against electrophiles (such as orthoesters, aldehydes, or carbon disulfide). Following this initial attack, the internal nitrogen (-NH-) participates in an intramolecular cyclization, yielding a stable five-membered ring fused to the pyrimidine core .
Caption: Pharmacophore mapping of the pyrimidine scaffold within a kinase ATP-binding pocket.
Experimental Protocols & Synthetic Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a specific rationale (causality) for the chosen conditions.
Protocol A: Synthesis of the Hydrazinylpyrimidine Building Block
This protocol details the Nucleophilic Aromatic Substitution (SNAr) of a 4-chloropyrimidine precursor to yield CAS 1496071-00-1.
Rationale for Reagent Selection:
-
Hydrazine Hydrate (80%): Used instead of anhydrous hydrazine to mitigate explosion risks. It is used in a strict 5-fold molar excess to suppress the formation of symmetrical bis-pyrimidine secondary amines (dimerization).
-
Ethanol (Solvent): A polar protic solvent is selected to stabilize the Meisenheimer complex transition state during the SNAr reaction.
Step-by-Step Methodology:
-
Dissolution: Charge a dry, round-bottom flask with 4-chloro-2-(ethoxymethyl)-6-methylpyrimidine (1.0 eq, 10 mmol) and absolute ethanol (30 mL). Stir at room temperature until fully dissolved.
-
Nucleophile Addition: Cool the mixture to 0°C using an ice bath. Add hydrazine hydrate (80% aqueous, 5.0 eq, 50 mmol) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the initial acid-base interaction and prevents localized thermal spikes that lead to impurity formation.
-
Reflux & Monitoring: Attach a reflux condenser and heat the reaction to 80°C for 4 hours. Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1). The starting material spot (higher Rf) should completely disappear, replaced by a highly polar product spot (lower Rf) that stains positive with ninhydrin (indicating the free amine).
-
Workup & Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Dilute the residue with brine (20 mL) and extract with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and evaporate to yield the crude 2-(ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine.
-
Purification: Recrystallize from a mixture of hexanes/ethyl acetate to obtain the pure solid.
Protocol B: Downstream Cyclization to Pyrazolo[3,4- d ]pyrimidine
Rationale: Triethyl orthoformate acts as both the solvent and the electrophilic carbon source. Catalytic p -Toluenesulfonic acid ( p -TsOH) is added to protonate the orthoester, generating a highly reactive dialkoxycarbenium ion.
Step-by-Step Methodology:
-
Suspend the synthesized CAS 1496071-00-1 (1.0 eq) in triethyl orthoformate (10 volumes).
-
Add a catalytic amount of p -TsOH (0.05 eq).
-
Heat to 120°C for 6 hours. The terminal hydrazine nitrogen attacks the orthoester, followed by elimination of ethanol and subsequent ring closure by the internal nitrogen.
-
Cool to room temperature, filter the precipitated fused bicyclic product, and wash with cold diethyl ether.
Caption: Synthetic workflow from chloropyrimidine to CAS 1496071-00-1 and subsequent cyclization.
Analytical Characterization & Quality Control
To validate the integrity of the synthesized building block, the following analytical parameters must be met.
Table 2: Quality Control Parameters
| Analytical Method | Conditions / Parameters | Expected Result & Causality |
| LC-MS (ESI+) | C18 Column, H 2 O/MeCN gradient with 0.1% Formic Acid. | [M+H] + = 183.2 Causality: Formic acid ensures protonation of the basic hydrazine moiety, improving ionization efficiency and preventing peak tailing on the silica column. |
| 1 H NMR (400 MHz) | Solvent: DMSO- d6 | δ ~8.50 (br s, 1H, -NH), δ ~4.30 (br s, 2H, -NH 2 ) Causality: These broad singlets confirm the presence of the free hydrazine. They will disappear upon D 2 O exchange. |
| HPLC Purity | UV Detection at 254 nm. | > 95% Area Under Curve (AUC) Confirms the absence of the symmetrical dimer impurity (which would elute significantly later due to higher lipophilicity). |
References
-
Journal of Heterocyclic Chemistry . "Synthesis and Computational Analysis of New Antioxidant and Antimicrobial Angular Chromenopyrimidines". ResearchGate. Available at:[Link]
The Hydrazinylpyrimidine Scaffold: A Privileged Motif in Targeted Therapeutics and Drug Discovery
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the pyrimidine ring serves as a fundamental bioisostere for the purine and pyrimidine bases inherent to DNA and RNA. When functionalized with a hydrazinyl group, this scaffold transforms into a highly versatile pharmacophore. The 1[1] offers unique structural features: the pyrimidine core facilitates π−π stacking and hydrogen bonding within enzyme active sites, while the hydrazinyl moiety acts as a flexible linker capable of potent metal chelation and further synthetic derivatization. This technical guide explores the mechanistic causality, quantitative efficacy, and validated experimental protocols driving the development of hydrazinylpyrimidine derivatives across oncology, metabolic disorders, and infectious diseases.
Core Therapeutic Applications & Mechanisms of Action
Oncology: Kinase Inhibition and Apoptosis Induction
Hydrazinylpyrimidines have demonstrated profound efficacy as targeted anticancer agents. Recent structure-activity relationship (SAR) optimizations of2[2] reveal potent antiproliferative activity against both hormone-dependent (MCF-7) and non-hormone-dependent (MDA-MB-231) breast cancer cell lines. Mechanistically, these compounds act as small-molecule modulators that competitively inhibit Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO). This upstream inhibition downregulates the PI3K/AKT pathway, suppresses Cyclin-Dependent Kinases (CDKs), and ultimately triggers Caspase-9-mediated apoptosis[2]. Furthermore, 3[3] have been shown to inhibit ribonucleotide reductase (RNR) and induce endoplasmic reticulum stress, highlighting their multifaceted antineoplastic potential.
Metabolic Disorders: Glycemic Control
Beyond oncology, the scaffold is emerging as a powerful tool for metabolic intervention. Through the one-pot synthesis of novel 4[4], researchers have identified dual inhibitors of α -glucosidase and α -amylase. By binding to critical catalytic residues (e.g., Asp 197 and Glu 233) via hydrogen and halogen bonding, these derivatives effectively blunt the enzymatic breakdown of complex carbohydrates, offering a mechanism to control postprandial hyperglycemia in Type 2 Diabetes[4].
Infectious Diseases: Antimicrobial and Antitubercular Efficacy
The incorporation of pyrazole rings into the hydrazinylpyrimidine backbone has yielded compounds with5[5]. These derivatives inhibit enzymes critical to the survival of Mycobacterium tuberculosis, demonstrating efficacy that rivals or exceeds the standard drug Rifampicin, particularly against drug-resistant strains[5].
Quantitative Pharmacological Efficacy
The following table synthesizes the in vitro biological activity of key hydrazinylpyrimidine derivatives across various therapeutic targets, establishing a quantitative baseline for their potency.
| Target / Cell Line | Therapeutic Area | Observed IC₅₀ / MIC | Standard Comparator (IC₅₀) | Reference |
| MCF-7 (Breast Cancer) | Oncology | 1.42 µM – 9.88 µM | 5-Fluorouracil (1.71 µM) | [6],[2] |
| A549 (Lung Cancer) | Oncology | 12.47 ± 1.08 µM | N/A | [6] |
| M. tuberculosis | Infectious Disease | Potent Inhibition | Rifampicin | [5] |
| α -Glucosidase | Metabolic | 12.16 ± 0.12 µM | Acarbose (10.60 ± 0.17 µM) | [4] |
| α -Amylase | Metabolic | 11.13 ± 0.12 µM | Acarbose (11.30 ± 0.12 µM) | [4] |
| S. aureus (Gram +) | Antibacterial | MIC₅₀: 2–5 μg/mL | Triapine | [3] |
Experimental Workflows and Self-Validating Protocols
Synthesis of the Hydrazinylpyrimidine Core via SNAr
Stepwise synthetic workflow of hydrazinylpyrimidine derivatives via SNAr.
Mechanistic Causality: The synthesis relies on a Nucleophilic Aromatic Substitution ( SNAr ). The pyrimidine ring is highly electron-deficient due to the electron-withdrawing nature of its two nitrogen atoms. This activates the halogen (e.g., chlorine at the 4- or 6-position) for nucleophilic attack. Hydrazine hydrate acts as a potent nucleophile, displacing the chloride leaving group to establish the hydrazinyl linkage[7].
Step-by-Step Protocol:
-
Preparation: Dissolve the precursor (e.g.,7[7]) in a polar protic solvent such as ethanol. The solvent stabilizes the transition state of the SNAr reaction.
-
Nucleophilic Addition: Add an excess of hydrazine hydrate. The excess ensures complete conversion and acts as an acid scavenger for the generated HCl.
-
Thermal Activation: Heat the reaction mixture to reflux (80–85 °C) for 24 hours to overcome the activation energy barrier.
-
Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
-
Isolation: Upon completion, remove the solvent under reduced pressure. Purify the resulting residue via recrystallization from cold ethanol to afford the pure hydrazinylpyrimidine core[4],[7].
In Vitro Enzyme Inhibition Assay ( α -Glucosidase)
Mechanistic Causality: To validate antidiabetic potential, compounds are tested for their ability to inhibit α -glucosidase. Inhibition is quantified by measuring the reduction in the release of p-nitrophenol (a yellow chromophore) from the synthetic substrate p-nitrophenyl- α -D-glucopyranoside (pNPG)[4].
Step-by-Step Protocol:
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives in DMSO. Critical Control: Ensure the final DMSO concentration in the assay well remains <1% to prevent solvent-induced enzyme denaturation.
-
Incubation: Combine the test compound with the α -glucosidase enzyme solution in a 0.1 M phosphate buffer (pH 6.8). Incubate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme's active site.
-
Reaction Initiation: Add the pNPG substrate to the mixture to initiate the enzymatic reaction.
-
Quantification: Measure the absorbance spectrophotometrically at 405 nm.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition against varying compound concentrations. Utilize Acarbose as a positive, self-validating control to ensure assay integrity[4].
Molecular Signaling Pathways in Oncology
Molecular mechanism of hydrazinylpyrimidines in targeted apoptosis.
References
-
Design, Molecular Docking, Synthesis and Biological Study of Pyrazole Containing Hydrazinyl Pyrimidine Derivatives with Potent Antitubercular Activity Source: International Journal of Innovative Research in Technology (IJIRT) URL:[Link]
-
Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidne derivatives showing apoptotic effect Source: ResearchGate URL:[Link]
-
Developing new anticancer agents: Design, synthesis, biological evaluation and in silico study of several functionalized pyrimidine-5-carbonitriles as small molecules modulators targeting breast cancer Source: PubMed / NIH URL:[Link]
-
One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors Source: PMC / NIH URL:[Link]
-
New Water-Soluble Copper(II) Complexes with Morpholine–Thiosemicarbazone Hybrids: Insights into the Anticancer and Antibacterial Mode of Action Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Developing new anticancer agents: Design, synthesis, biological evaluation and in silico study of several functionalized pyrimidine-5-carbonitriles as small molecules modulators targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidines
Abstract
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and a privileged structure in medicinal chemistry, forming the core of essential biomolecules and a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical development of substituted pyrimidines. We trace the journey from the initial isolation and synthesis of the parent ring system to the seminal discoveries of robust synthetic methodologies that enabled the exploration of its vast chemical space. Key reactions, such as the Pinner synthesis and the Biginelli multicomponent reaction, are examined in detail, explaining the causality behind their development and enduring utility. The narrative synthesizes this chemical history with the concurrent evolution of pyrimidines as indispensable pharmacophores in drug discovery, from early barbiturates to modern targeted therapies. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and illustrative diagrams to provide an authoritative grounding in the chemistry and legacy of substituted pyrimidines.
The Genesis of Pyrimidine Chemistry: From Isolation to First Syntheses
The story of pyrimidine begins not in a flask, but in nature. The pyrimidine ring system is ubiquitous in biological systems as a fundamental component of the nucleobases cytosine, thymine, and uracil, which form the basis of the genetic code in DNA and RNA.[1] It is also a key structural feature in vitamin B1 (thiamine) and folic acid.[1][2][3]
While derivatives like alloxan were known to chemists in the early 19th century, a directed laboratory synthesis of a pyrimidine compound was not achieved until 1879.[1] In a landmark experiment, French chemist Armand Gautier Grimaux reported the preparation of barbituric acid by reacting urea and malonic acid in the presence of phosphorus oxychloride.[1] This reaction represented the first deliberate construction of the pyrimidine core, laying the groundwork for future exploration.
The systematic study of pyrimidines, however, is credited to the German chemist Adolf Pinner, who, beginning in 1884, developed a method to synthesize pyrimidine derivatives by condensing amidines with ethyl acetoacetate.[1] It was Pinner who first proposed the name “pyrimidin” (pyrimidine) in 1885, giving an identity to this emerging class of heterocycles.[1] The parent, unsubstituted pyrimidine ring was finally prepared in 1900 by Siegmund Gabriel and James Colman, who converted barbituric acid into 2,4,6-trichloropyrimidine and subsequently reduced it with zinc dust.[4]
Table 1: Foundational Milestones in Pyrimidine History
| Year | Milestone | Key Scientist(s) | Significance |
| 1879 | First laboratory synthesis of a pyrimidine derivative (barbituric acid) | A. G. Grimaux | Demonstrated the synthetic accessibility of the pyrimidine core from simple precursors.[1] |
| 1884 | Systematic study and synthesis of substituted pyrimidines | A. Pinner | Developed the Pinner synthesis, a versatile method for creating 2-substituted pyrimidines.[1] |
| 1885 | Coining of the term "pyrimidin" | A. Pinner | Established the formal nomenclature for the heterocyclic system.[1] |
| 1891 | Development of the Biginelli reaction | P. Biginelli | Introduced a powerful, one-pot, three-component reaction for synthesizing dihydropyrimidinones.[5] |
| 1900 | First synthesis of the parent pyrimidine compound | S. Gabriel & J. Colman | Provided access to the fundamental, unsubstituted pyrimidine ring for further study.[4] |
| 1953 | Elucidation of DNA structure | Watson & Crick | Confirmed the central role of pyrimidine bases (Thymine, Cytosine) in the structure of life's genetic material.[6] |
The Rise of Synthetic Methodologies: Building the Scaffold
The utility of a chemical scaffold is directly proportional to the ease and versatility with which it can be synthesized and functionalized. The history of substituted pyrimidines is defined by the development of elegant and robust synthetic reactions that unlocked its potential.
The Pinner Synthesis: A Classic [3+3] Cycloaddition
Pinner's original work established the foundational strategy for pyrimidine synthesis: a [3+3] cycloaddition involving the condensation of a three-carbon unit (a β-dicarbonyl compound) with a three-atom N-C-N unit (an amidine, urea, or guanidine).[1][7]
The Pinner synthesis specifically involves the reaction between a β-keto ester or a 1,3-diketone and an amidine.[7][8] This acid- or base-promoted condensation provides a direct route to 2-substituted pyrimidines.[8][9] The choice of this methodology was driven by the ready availability of the starting materials. Amidines could be prepared from nitriles, and β-dicarbonyl compounds were staples of organic synthesis, making this an accessible and logical approach for early chemists.
Caption: The Pinner Synthesis Workflow.
The mechanism proceeds through nucleophilic attack, dehydration, and cyclization, offering a reliable method for accessing a variety of substituted pyrimidines that would become crucial for biological screening.[8]
The Biginelli Reaction: A Paradigm of Multicomponent Efficiency
A significant leap in synthetic efficiency came in 1891 with the discovery of the Biginelli reaction by Italian chemist Pietro Biginelli.[5][10] This acid-catalyzed, one-pot, three-component reaction condenses an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][11]
The genius of the Biginelli reaction lies in its convergence and atom economy. Instead of a stepwise synthesis requiring the isolation of intermediates, three commercially available components are mixed in a single flask to generate a complex, drug-like heterocyclic product. This efficiency is why the reaction remains a cornerstone of modern combinatorial chemistry and drug discovery.[12]
The accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea, which forms a key N-acyliminium ion intermediate. This highly electrophilic species is then attacked by the enol of the β-ketoester. The final steps involve cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration to yield the stable dihydropyrimidine ring.[5]
Caption: Simplified Biginelli Reaction Mechanism.
The products of this reaction, DHPMs, proved to be biologically significant, with many derivatives later identified as calcium channel blockers, antihypertensive agents, and antivirals.[5][11]
Biological Significance and the Dawn of Pyrimidine-Based Drugs
The true value of substituted pyrimidines was realized as their profound biological activities were uncovered. Their structural similarity to the natural nucleobases allows them to interact with a wide range of biological targets, particularly enzymes involved in nucleic acid synthesis.[13]
De Novo Pyrimidine Biosynthesis: A Key Therapeutic Target
Cells synthesize pyrimidines through two main pathways: the de novo pathway and the salvage pathway.[14][15] The de novo pathway builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[14][16] This six-step enzymatic process is fundamental for cell division and proliferation, making its enzymes prime targets for therapeutic intervention, especially in cancer and infectious diseases.[16][17]
Caption: The De Novo Pyrimidine Biosynthesis Pathway.
From Barbiturates to Antimetabolites
The first wave of pyrimidine-based drugs included the barbiturates, central nervous system depressants derived from the very first synthetically accessed pyrimidine, barbituric acid.[1] However, the most impactful therapeutic application emerged from the concept of antimetabolites. The iconic example is 5-Fluorouracil (5-FU) , a uracil analogue first synthesized in 1957.[18] By mimicking uracil, 5-FU deceptively enters the pyrimidine metabolic pathway and inhibits thymidylate synthase, a critical enzyme for DNA synthesis. This action starves cancer cells of thymidine, a necessary component for replication, leading to cell death.[18]
This strategy of creating substituted pyrimidines that act as "Trojan horses" has been a pillar of cancer chemotherapy for decades.[13][18] Similarly, the HIV drug Zidovudine (AZT) is a thymidine analogue that, once incorporated into viral DNA by reverse transcriptase, terminates chain elongation.[1]
Modern Era: Kinase Inhibitors and Beyond
In the modern era of targeted therapy, substituted pyrimidines have retained their prominence. The pyrimidine ring is an exceptional scaffold for designing kinase inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases.[19] Drugs like Imatinib and various Epidermal Growth Factor Receptor (EGFR) inhibitors contain pyrimidine or fused pyrimidine (e.g., quinazoline) cores that are essential for their potent and selective activity against cancer-driving kinases.[18][19] The versatility of the scaffold allows for fine-tuning of substituents to achieve desired potency, selectivity, and pharmacokinetic properties, making it a mainstay in the development of new treatments for cancer, inflammatory disorders, and CNS conditions.[19][20][21]
Experimental Protocols: A Validated Workflow
To provide a practical, field-proven perspective, this section details a representative experimental protocol for the synthesis of a dihydropyrimidinone via the Biginelli reaction. This self-validating system includes clear steps, stoichiometric ratios, and workup procedures.
General Protocol: Iron(III) Chloride-Catalyzed Biginelli Reaction
This protocol is adapted from established methods for the efficient synthesis of DHPMs using an environmentally benign Lewis acid catalyst.[11]
Objective: To synthesize an ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative.
Materials:
-
Aryl aldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)
-
Ethanol (as solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard laboratory glassware for workup and recrystallization
Caption: Experimental Workflow for the Biginelli Reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl aldehyde (e.g., benzaldehyde, 10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), urea (15 mmol, 1.5 eq), and iron(III) chloride hexahydrate (1 mmol, 0.1 eq).
-
Solvent Addition: Add 20 mL of ethanol to the flask. The mixture may not fully dissolve initially.
-
Heating and Reflux: Place the flask in a heating mantle and heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aldehyde.
-
Product Precipitation (Workup): Upon completion, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold water (2 x 20 mL) to remove any unreacted urea and catalyst.
-
Purification: Transfer the crude solid to a clean flask and perform recrystallization from hot ethanol to obtain the purified dihydropyrimidinone product.
-
Characterization: Dry the purified crystals and characterize by determining the melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).
This robust protocol exemplifies the practical application of historical discoveries in the modern laboratory, providing reliable access to a valuable chemical scaffold.
Conclusion
The history of substituted pyrimidines is a compelling narrative of scientific discovery, moving from natural observation to synthetic innovation and profound therapeutic impact. From the foundational cyclocondensations of Pinner to the elegant multicomponent efficiency of the Biginelli reaction, the development of synthetic methodologies has been the engine driving the field forward. These chemical advancements provided the tools to explore the pyrimidine scaffold, revealing its remarkable ability to mimic and interact with the machinery of life. This has cemented its status as a privileged structure in drug development, leading to life-saving medicines in oncology, virology, and beyond. The journey of the pyrimidine ring is a testament to the power of fundamental chemical research to transform human health, and its versatile scaffold will undoubtedly continue to be a source of novel therapeutic agents for generations to come.
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Title: A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Source: IJSAT URL: [Link]
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Title: Review Writing on Synthesis of Pyrimidine and Its Biological Activity Source: ResearchGate URL: [Link]
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Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC (National Center for Biotechnology Information) URL: [Link]
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Title: Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review Source: ResearchGate URL: [Link]
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Title: Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions Source: Scribd URL: [Link]
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Title: The evolutionary history of the first three enzymes in pyrimidine biosynthesis Source: PubMed URL: [Link]
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Title: An overview on synthesis and biological activity of pyrimidines Source: World Journal of Advanced Research and Reviews URL: [Link]
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Title: Synthesis, reactions, and applications of pyrimidine derivatives Source: Growing Science URL: [Link]
-
Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: ResearchGate URL: [Link]
-
Title: Francis Crick - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Pyrimidine Biosynthesis Source: Slideshare URL: [Link]
-
Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review Source: ResearchGate URL: [Link]
-
Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: ResearchGate URL: [Link]
-
Title: Purine and Pyrimidine Nucleotide Synthesis and Metabolism Source: BioOne URL: [Link]
-
Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis URL: [Link]
-
Title: Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy Source: MDPI URL: [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Francis Crick - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsat.org [ijsat.org]
- 14. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
- 16. microbenotes.com [microbenotes.com]
- 17. fiveable.me [fiveable.me]
- 18. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine from O-ethylisourea
An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-4-hydrazinyl-6-methylpyrimidine
Executive Summary & Scientific Clarification
This application note details the step-by-step synthesis of a highly functionalized pyrimidine scaffold starting from O-ethylisourea.
Scientific Note on Nomenclature and Precursors: While target requests often use the nomenclature "2-(ethoxymethyl)", it is critical to address the mechanistic reality of the starting materials. O-ethylisourea[HN=C(NH2)OCH2CH3] possesses an ethoxy group directly attached to the amidine carbon. During cyclocondensation with a 1,3-dicarbonyl compound, this carbon becomes the C2 position of the pyrimidine ring, strictly yielding a 2-ethoxy pyrimidine[1]. To synthesize a true 2-(ethoxymethyl) pyrimidine, the required precursor would be 2-ethoxyacetamidine[HN=C(NH2)CH2OCH2CH3]. This protocol outlines the exact, field-proven synthetic pathway starting from O-ethylisourea, which correctly yields the 2-ethoxy-4-hydrazinyl-6-methylpyrimidine analog.
The synthesis is executed in three self-validating stages:
-
Base-Catalyzed Cyclocondensation: Formation of the pyrimidine core.
-
Halogenation: Activation of the C4 position via a Vilsmeier-type intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with hydrazine.
Reaction Pathway & Workflow Visualization
The following workflow illustrates the three-step synthetic cascade, highlighting the transformation of functional groups at each stage.
Caption: Workflow for the 3-step synthesis of 2-ethoxy-4-hydrazinyl-6-methylpyrimidine.
Step-by-Step Experimental Protocols & Causality
Step 1: Synthesis of 2-Ethoxy-6-methylpyrimidin-4-ol (CAS: 55996-04-8)
Mechanistic Rationale: Sodium ethoxide (NaOEt) serves a dual purpose. It neutralizes the O-ethylisourea hydrochloride salt to liberate the nucleophilic free base, and it deprotonates the highly active methylene group of ethyl acetoacetate[1]. The subsequent nucleophilic attack of the isourea nitrogens on the ester and ketone carbonyls forms the pyrimidine ring[2].
Protocol:
-
Preparation: In an oven-dried, 500 mL round-bottom flask under N2, dissolve NaOEt (2.2 eq) in 200 mL of absolute ethanol.
-
Free-Basing: Add O-ethylisourea hydrochloride (1.0 eq) portion-wise at 0 °C. Stir for 30 minutes. (Optional: Filter the precipitated NaCl to prevent bumping during reflux).
-
Condensation: Add ethyl acetoacetate (1.0 eq) dropwise over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux (78 °C) for 4–6 hours.
-
In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the ethyl acetoacetate spot disappears.
-
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ice-cold water and carefully neutralize with 1M HCl to pH 6-7.
-
Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to yield [3].
Step 2: Synthesis of 4-Chloro-2-ethoxy-6-methylpyrimidine (CAS: 932701-88-7)
Mechanistic Rationale: The hydroxyl group of the pyrimidine (which exists in tautomeric equilibrium with its lactam form) is a poor leaving group. Phosphorus oxychloride (POCl3) converts it into a highly reactive chloride. N,N-Dimethylaniline is added as a catalyst to accelerate the formation of the reactive Vilsmeier-type intermediate and acts as an acid scavenger to protect the acid-sensitive ethoxy group[4].
Protocol:
-
Preparation: Suspend 2-Ethoxy-6-methylpyrimidin-4-ol (1.0 eq) in neat POCl3 (4.0 eq) in a 250 mL flask equipped with a reflux condenser.
-
Catalysis: Carefully add N,N-Dimethylaniline (0.5 eq) dropwise. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to 105–110 °C for 2.5 hours.
-
IPC: Quench a 50 µL aliquot in methanol, neutralize with NaHCO3, and analyze via LC-MS. Look for the complete disappearance of the starting mass and the appearance of the mass[5].
-
Workup: Cool the mixture to room temperature and pour it very slowly over 500 g of crushed ice with vigorous stirring to quench excess POCl3.
-
Isolation: Extract the aqueous layer with Dichloromethane (3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate to afford the product as a pale yellow oil/solid.
Step 3: Synthesis of 2-Ethoxy-4-hydrazinyl-6-methylpyrimidine
Mechanistic Rationale: The C4-chloride is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the two pyrimidine nitrogens and the inductive effect of the chlorine[4]. Hydrazine acts as a potent alpha-effect nucleophile. An excess of hydrazine is strictly required to prevent the synthesized product from reacting with another equivalent of the chloropyrimidine, which would form an unwanted symmetric bis-hydrazine dimer.
Protocol:
-
Preparation: Dissolve 4-Chloro-2-ethoxy-6-methylpyrimidine (1.0 eq) in absolute ethanol (10 mL/g of substrate).
-
Substitution: Add hydrazine hydrate (80% aqueous solution, 4.0 eq) dropwise at room temperature.
-
Reflux: Heat the reaction to 78 °C and stir for 2–4 hours.
-
IPC: Monitor via TLC (Hexane:EtOAc 4:1) until the UV-active starting material spot is fully consumed.
-
Workup: Cool the reaction to 0 °C. The product typically precipitates directly from the ethanolic solution.
-
Isolation: Filter the precipitate, wash sequentially with ice-cold ethanol and diethyl ether, and dry under vacuum to yield the final hydrazine derivative.
Quantitative Data & Yield Summary
The following table summarizes the expected thermodynamic parameters, reaction times, and validated yields for the three-step cascade.
| Step | Intermediate / Product | Reaction Temp | Time | Typical Yield | Target Purity (LC-MS) |
| 1 | 2-Ethoxy-6-methylpyrimidin-4-ol | 78 °C (Reflux) | 4–6 h | 75–85% | >95% |
| 2 | 4-Chloro-2-ethoxy-6-methylpyrimidine | 105 °C (Reflux) | 2.5 h | 80–90% | >98% |
| 3 | 2-Ethoxy-4-hydrazinyl-6-methylpyrimidine | 78 °C (Reflux) | 2–4 h | 85–95% | >98% |
References
- Google Patents. "US5552546A - Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine". US Patent Office.
Sources
- 1. US5552546A - Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 55996-04-8|2-Ethoxy-6-methylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 4. 4-Chloro-2-ethoxy-6-methylpyrimidine | 932701-88-7 | Benchchem [benchchem.com]
- 5. chemscene.com [chemscene.com]
Application Note: Advanced Protocol for the Synthesis of Chalcone Scaffolds via Claisen-Schmidt Condensation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties ()[1]. The most robust and scalable method for synthesizing these α,β-unsaturated ketones is the Claisen-Schmidt condensation , a specific subset of the crossed-aldol reaction.
As a Senior Application Scientist, I emphasize that successful execution of this reaction relies on understanding the underlying causality of the chemical environment. The reaction occurs between an aromatic aldehyde (which lacks enolizable α-hydrogens) and an acetophenone derivative. We utilize base catalysis (e.g., NaOH or KOH) rather than acid catalysis to rapidly and irreversibly deprotonate the acetophenone, forming a highly nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration step proceeds via an E1cB mechanism, driven thermodynamically by the formation of a highly stable, extended conjugated π-system.
Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.
Reagent Selection & Reaction Parameters
To ensure a self-validating and high-yielding protocol, the stoichiometry and physical parameters must be strictly controlled. The table below summarizes the quantitative data and the causality behind each experimental choice.
| Parameter | Value / Reagent | Mechanistic Rationale & Causality |
| Electrophile | Benzaldehyde (1.0 eq) | Lacks α-hydrogens, preventing self-condensation and directing the cross-aldol pathway. |
| Nucleophile | Acetophenone (1.0 eq) | Contains acidic α-hydrogens (pKa ~19) required for enolate generation. |
| Catalyst | NaOH (10% aq, 0.5 - 1.0 eq) | Strong base shifts the pre-equilibrium toward enolate formation ()[2]. |
| Solvent | Ethanol (95%) | Solubilizes starting materials. The non-polar chalcone product precipitates out, driving the equilibrium forward via Le Chatelier's principle. |
| Temperature | 0°C to 25°C | Initial cooling prevents the Cannizzaro disproportionation of the aldehyde. |
| Reaction Time | 2 - 4 Hours | Allows for complete E1cB dehydration to the thermodynamic sink (the conjugated enone). |
(Note: While base catalysis is standard, recent green chemistry advancements also highlight solvent-free protocols using Lewis acids like BiCl₃ ()[3], though base catalysis remains the industry standard for initial scaffold generation).
Step-by-Step Experimental Protocol
This methodology is designed as a self-validating system . At each critical juncture, physical or chemical feedback will confirm that the reaction is proceeding correctly.
Step 1: Reactant Solubilization
-
In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 mmol of acetophenone (1.17 mL) and 10.0 mmol of benzaldehyde (1.02 mL).
-
Add 15.0 mL of 95% Ethanol.
-
Validation Check: Stir at room temperature until the solution is completely clear and homogeneous. Any turbidity indicates poor reagent purity or moisture contamination.
Step 2: Enolate Generation (Catalysis)
-
Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5°C.
-
Using an addition funnel or syringe, add 5.0 mL of a 10% aqueous NaOH solution dropwise over 10 minutes.
-
Causality: Adding the base dropwise at low temperatures prevents local thermal spikes, which would otherwise trigger the Cannizzaro reaction (yielding unwanted benzyl alcohol and benzoic acid).
Step 3: Reaction Propagation & Dehydration
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).
-
Stir vigorously for 2 to 4 hours.
-
Validation Check: The solution will transition from pale yellow to a deep yellow/orange. As the dehydration step completes, a thick, brightly colored precipitate (the crude chalcone) will begin to crash out of the solution.
Step 4: TLC Validation
-
To confirm reaction completion, perform Thin Layer Chromatography (TLC) using silica gel plates.
-
Use a mobile phase of 4:1 Hexanes : Ethyl Acetate.
-
Validation Check: Co-spot the reaction mixture against the starting benzaldehyde. The disappearance of the UV-active benzaldehyde spot and the appearance of a new, lower Rf spot confirms full conversion.
Step 5: Quenching & Neutralization
-
Pour the thick reaction slurry into a beaker containing 50 mL of crushed ice and distilled water.
-
Slowly add 1M HCl dropwise while stirring until the pH of the aqueous layer reaches ~7.0.
-
Causality: Neutralizing the strong base halts any further side reactions (such as Michael additions of the enolate to the newly formed chalcone) and maximizes the precipitation of the product.
Step 6: Isolation & Purification
-
Collect the precipitated solid via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove neutralized salts.
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add boiling ethanol dropwise until the solid just dissolves. Allow the flask to cool slowly to room temperature, then transfer to an ice bath.
-
Validation Check: Collect the purified, needle-like crystals via vacuum filtration. The melting point should be sharp (e.g., 55-57°C for unsubstituted chalcone), validating the structural integrity and purity of the scaffold.
Experimental Workflow Diagram
Self-validating experimental workflow for chalcone synthesis and isolation.
Troubleshooting & E-E-A-T Insights
-
Oiling Out Instead of Precipitation: If the product forms an oil rather than a solid precipitate during Step 3, it is likely due to the presence of unreacted starting materials acting as a plasticizer, or the reaction mixture is too warm. Solution: Scratch the inside of the glass flask with a glass stirring rod to provide nucleation sites, or add a seed crystal.
-
Excessive Byproduct Formation: If TLC shows multiple spots, the acetophenone may be undergoing self-condensation. Solution: Ensure the benzaldehyde is freshly distilled to remove benzoic acid impurities, and strictly adhere to the dropwise addition of the base at 0°C.
References
-
Title: An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition Source: Taylor & Francis URL: [Link]
-
Title: The Aldol Condensation Source: Magritek URL: [Link]
Sources
Comprehensive Analytical Characterization of Pyrimidine Derivatives: A Technical Protocol for Drug Development
[label="ESI Ionization", URL="https://en.wikipedia.org/wiki/Electrospray
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Introduction
Pyrimidine derivatives form the foundational backbone of numerous biologically active molecules, including nucleoside analogs, kinase inhibitors, and antimetabolites (e.g., 5-fluorouracil and uracil-based derivatives) [1.5]. Because the pyrimidine ring is an electron-deficient, aromatic nitrogen-containing heterocycle heavily involved in hydrogen bonding, characterizing these derivatives requires a rigorous, multi-modal analytical approach[1]. This application note provides a self-validating system of protocols for the structural elucidation, purity determination, and physicochemical profiling of pyrimidine derivatives, ensuring high-fidelity data for drug development pipelines.
Structural Elucidation: NMR and FTIR Spectroscopy
Causality & Principle
High-resolution structural confirmation relies on the orthogonal data provided by Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. FTIR is highly sensitive to the unique vibrational modes of the pyrimidine ring and its substituents. The conjugated heterocyclic ring framework typically exhibits C=N and C=C stretching vibrations in the 1500–1680 cm⁻¹ region, while specific derivatives like thiopyrimidines exhibit distinct C=S stretching near 1000–1300 cm⁻¹[2]. NMR provides the definitive atomic connectivity. The electron-withdrawing nature of the nitrogen atoms at positions 1 and 3 deshields the ring protons, pushing their ¹H NMR signals downfield into the aromatic region[2][3].
Protocol 1: FTIR and NMR Acquisition
-
FTIR Sample Preparation: Prepare a homogenous KBr pellet by triturating 1-2 mg of the solid pyrimidine derivative with 100 mg of anhydrous, IR-grade KBr. This ensures minimal moisture interference in the 3200–3600 cm⁻¹ (O-H/N-H) region[2].
-
FTIR Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Accumulate a minimum of 32 scans against a blank KBr background to ensure a high signal-to-noise ratio.
-
NMR Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 for highly polar derivatives or CDCl3). Filter through a glass wool plug into the NMR tube to remove particulates that could distort magnetic field homogeneity.
-
NMR Acquisition: Acquire ¹H NMR (400 or 500 MHz) using a 30° pulse angle and a 2-second relaxation delay. For ¹³C NMR, acquire with complete proton decoupling and a minimum of 1024 scans to resolve quaternary carbons.
Mass Spectrometry & Impurity Profiling (LC-MS/MS)
Causality & Principle
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is essential for confirming the exact mass and profiling synthesis-related impurities. Electrospray Ionization (ESI) is the preferred ionization method. Because pyrimidines contain basic nitrogen atoms, they readily accept protons, making ESI positive mode (ESI+) highly effective for generating [M+H]+ precursor ions[1].
Protocol 2: LC-MS/MS Impurity Profiling
-
Sample Preparation: Dissolve the pyrimidine derivative in HPLC-grade methanol to a stock concentration of 100 µg/mL. Dilute to a working concentration of 1–10 µg/mL using 50% methanol/water to prevent detector saturation[1].
-
Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a binary gradient: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Run a gradient from 5% B to 95% B over 10 minutes to separate the main Active Pharmaceutical Ingredient (API) from structurally similar impurities.
-
Mass Spectrometry Setup: Operate the triple quadrupole mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C.
-
Data Acquisition: Perform a full scan (m/z 100-1000) for precursor ion identification. Subsequently, perform Product Ion scans (MS/MS) using collision-induced dissociation (CID) to map fragmentation patterns and confirm the structural identity of any detected impurities.
Purity and Quantification (HPLC-UV)
Causality & Principle
While LC-MS provides qualitative structural data, HPLC-UV is the gold standard for quantitative purity assessment. Pyrimidine rings exhibit strong UV absorbance due to π-π* and n-π* electronic transitions. Monitoring at specific wavelengths (e.g., 275 nm) often provides a clean baseline with minimal diluent or matrix interference[4]. Method validation must strictly adhere to ICH guidelines, establishing linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ) to ensure the method is a self-validating system[4].
Protocol 3: HPLC-UV Method Validation
-
System Setup: Equip the HPLC system with a photodiode array (PDA) or UV-Vis detector set to 275 nm[4]. Utilize a C18 analytical column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Prepare an isocratic mixture or gradient depending on the polarity of the specific derivative. Degas the mobile phase thoroughly. Set the flow rate to 1.0 mL/min.
-
Linearity & Range: Prepare standard solutions ranging from 50 to 150 µg/mL[4]. Inject each standard in triplicate and plot the peak area against concentration to calculate the correlation coefficient (R²).
-
Precision & Accuracy: Inject a mid-range standard six times to calculate the relative standard deviation (%RSD). The %RSD must be < 1.5%[4]. Calculate recovery percentages by spiking known amounts of the reference standard into a sample matrix (acceptable recovery range: 98.97% to 99.83%)[4].
Data Presentation
Table 1: Characteristic FTIR Frequencies for Pyrimidine Derivatives
| Functional Group / Vibration | Typical Wavenumber Range (cm⁻¹) | Structural Significance |
| O-H / N-H Stretching | 3200–3600 | Intramolecular H-bonding, amine/hydroxyl substituents |
| C=O Stretching | 1600–1710 | Carbonyl groups (e.g., in uracil/thymine derivatives) |
| C=N / C=C Stretching | 1500–1680 | Conjugated heterocyclic ring framework |
| C=S Stretching | 1000–1300 | Thiopyrimidines (sulfur-containing derivatives) |
Table 2: Typical HPLC-UV Method Validation Parameters for Pyrimidines
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity Range | R² ≥ 0.999 (e.g., 50–150 µg/mL) | Ensures proportional detector response |
| Precision (Repeatability) | %RSD < 1.5% (n=6) | Confirms instrument and method consistency |
| Accuracy (Recovery) | 98.0% – 102.0% | Verifies exact quantification in sample matrix |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3:1 | Lowest detectable analyte concentration |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10:1 | Lowest quantifiable analyte concentration |
Visualizations
Caption: Comprehensive analytical workflow for the characterization of pyrimidine derivatives.
Caption: Step-by-step LC-MS/MS workflow for mass confirmation and impurity profiling.
References
-
Title: FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review Source: Applied Science and Biotechnology Journal for Advanced Research (vandanapublications.com) URL: 2
-
Title: Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives Source: Journal of Molecular Structure / pandawainstitute.com URL: 3
-
Title: Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds Source: MDPI URL: 1
-
Title: Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer Source: Organic and Medicinal Chemistry Letters (PMC / nih.gov) URL: 4
Sources
Application Note: Optimized NMR Sample Preparation for 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine
Analytical Context & Structural Challenges
2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical intermediates. From a spectroscopic perspective, this molecule presents specific analytical challenges due to its hydrazine moiety (-NH-NH₂) .
Hydrazine groups contain labile, exchangeable protons and are highly susceptible to oxidation. Furthermore, the pyrimidine core promotes strong intermolecular hydrogen bonding, which can lead to line broadening in Nuclear Magnetic Resonance (NMR) spectroscopy if the sample is not prepared with exact physicochemical causality in mind. This guide details the authoritative methodology for preparing pristine NMR samples of this compound, ensuring high-fidelity spectral data and accurate structural elucidation.
Solvent Causality & Selection Logic
The most critical decision in preparing this sample is solvent selection. The goal is to obtain a high-resolution 1 H and 13 C spectrum while preserving the visibility of the exchangeable hydrazine protons.
-
The Protic vs. Aprotic Dilemma: If a protic deuterated solvent such as Methanol- d4 (CD 3 OD) or Deuterium Oxide (D 2 O) is used, rapid hydrogen-deuterium (H/D) exchange will occur. This will completely erase the -NH and -NH 2 signals from the 1 H NMR spectrum, eliminating critical structural markers.
-
The Optimal Choice: To preserve these signals, an aprotic solvent must be used. Dimethyl sulfoxide- d6 (DMSO- d6 ) is the gold standard for polar pyrimidine derivatives. It acts as a strong hydrogen-bond acceptor, effectively disrupting the intermolecular aggregation of the analyte and ensuring complete dissolution without initiating H/D exchange 1.
Fig 1. Solvent causality and its effect on exchangeable hydrazine protons.
Quantitative Parameters for Sample Preparation
To achieve optimal signal-to-noise ratio (SNR) without overloading the receiver gain (RG) of the spectrometer, the sample concentration must be strictly controlled.
Table 1: Optimal Sample Preparation Parameters
| Parameter | Target Value | Causality / Rationale |
| Analyte Mass | 10–15 mg | Achieves ~80–120 mM concentration, optimal for 1 H/ 13 C sensitivity without RG overload 2. |
| Solvent Volume | 0.6 mL | Ensures a sample height of 4.5–5.0 cm in a 5 mm tube, perfectly aligning with the RF coil geometry 3. |
| Tube Diameter | 5 mm | Industry standard for solution-state NMR; balances mass sensitivity and magnetic field homogeneity. |
| Relaxation Delay (D1) | 1.0–2.0 s | Allows sufficient longitudinal relaxation ( T1 ) for accurate integration of small molecule protons 4. |
Self-Validating Experimental Protocol
This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint of the current step is met.
Fig 2. Standardized NMR sample preparation workflow for hydrazine derivatives.
Step 1: Analyte Preparation
Weigh exactly 10 to 15 mg of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine into a clean, dry 1.5 mL glass vial.
-
Causality: Preparing the sample in a secondary vial rather than directly in the NMR tube allows for proper agitation and prevents solid material from adhering to the upper walls of the tube.
-
Validation Check: The solid should be free-flowing and white to off-white. Discoloration (yellow/brown) indicates prior oxidation of the hydrazine moiety.
Step 2: Solvent Addition & Homogenization
Add 0.6 mL of anhydrous DMSO- d6 to the vial. Vortex the mixture for 30–60 seconds. If dissolution is slow, sonicate the vial for 1 minute.
-
Causality: DMSO is viscous. Sonication provides the kinetic energy required to break the strong pyrimidine-pyrimidine stacking interactions.
-
Validation Check: The solution must be completely optically transparent. Hold it against a light source; any turbidity indicates incomplete dissolution.
Step 3: Filtration (Critical Step)
Draw the solution into a 1 mL glass syringe and attach a 0.2 µm PTFE syringe filter. Dispense the solution directly into a high-quality 5 mm NMR tube.
-
Causality: Micro-particulates distort the localized magnetic field ( B0 ) homogeneity, causing broad, unresolved peaks and failed shimming routines 3.
-
Validation Check: The liquid height in the NMR tube must measure exactly between 4.5 cm and 5.0 cm.
Step 4: Sealing and Degassing
Cap the NMR tube tightly. Wrap the cap junction with Parafilm. For highly sensitive quantitative work, purge the headspace with a gentle stream of dry Nitrogen gas before capping.
-
Causality: DMSO is highly hygroscopic. Moisture ingress will introduce a large water peak at ~3.33 ppm, which can obscure the ethoxymethyl -CH 2
- signals. Oxygen ingress accelerates hydrazine degradation.
-
Validation Check: Invert the tube once; no solvent should leak from the cap.
Expected Spectral Parameters & Data Validation
Once the sample is inserted into the spectrometer, lock onto the DMSO- d6 signal and perform automated tuning, matching, and shimming (e.g., topshim). Below is the expected 1 H NMR profile to validate your structural assignment.
Table 2: Expected 1 H NMR Signal Assignments (DMSO- d6 , 400 MHz)
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Structural Assignment |
| ~1.15 | Triplet (t) | 3H | -CH 2 -CH 3 (Ethoxymethyl terminal methyl) |
| ~2.25 | Singlet (s) | 3H | C6-CH 3 (Pyrimidine ring methyl) |
| ~3.55 | Quartet (q) | 2H | -CH 2 -CH 3 (Ethoxymethyl methylene) |
| ~4.20 | Broad Singlet (br s) | 2H | -NH 2 (Hydrazine, exchangeable) |
| ~4.35 | Singlet (s) | 2H | C2-CH 2 -O (Ethoxymethyl linker) |
| ~6.40 | Singlet (s) | 1H | C5-H (Pyrimidine ring aromatic proton) |
| ~8.10 | Broad Singlet (br s) | 1H | -NH - (Hydrazine, exchangeable) |
Note: The exact chemical shifts of the -NH- and -NH 2 protons are highly dependent on concentration, temperature, and trace water content.
Troubleshooting Matrix
-
Symptom: The hydrazine -NH- and -NH 2 peaks are missing or extremely broad.
-
Causality: Trace acidic impurities or high water content in the DMSO- d6 is catalyzing rapid proton exchange.
-
Resolution: Discard the sample. Prepare a fresh sample using a newly opened ampoule of anhydrous DMSO- d6 .
-
-
Symptom: All peaks exhibit poor resolution (broad bases, lack of fine J-coupling splitting).
-
Causality: Poor magnetic field homogeneity due to either (A) solid particulates in the tube, or (B) incorrect sample volume causing the meniscus to sit inside the RF coil.
-
Resolution: Verify the sample height is exactly 4.5–5.0 cm. If correct, eject the sample, filter it through a 0.2 µm PTFE filter, and re-shim the instrument.
-
References
-
NMR Sample Preparation | Chemical Instrumentation Facility Iowa State University URL:[Link]
-
SHORT MANUAL FOR TOPSPIN 3.X UC Davis NMR Facility URL: [Link]
Sources
application of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine in oncology research
Application Note: 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine in Oncology Drug Discovery
Executive Summary
In the landscape of targeted oncology therapies, the rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine (CAS: 1496071-00-1) serves as a highly versatile, bifunctional building block. By providing a pre-functionalized pyrimidine core, it enables the rapid, divergent synthesis of bicyclic heteroaromatics—specifically pyrazolo[3,4-d]pyrimidines and triazolo[1,5-c]pyrimidines. These architectures act as potent bioisosteres of the ATP adenine ring, allowing for high-affinity, ATP-competitive inhibition of oncogenic kinases such as EGFR, CDK4/6, and JAK2[1].
Mechanistic Rationale & Structural Causality
The selection of this specific precursor is driven by strict structure-activity relationship (SAR) requirements in kinase hinge-region binding:
-
The Pyrimidine Core: Acts as the primary 1 to anchor the molecule within the ATP-binding cleft[1].
-
C2-Ethoxymethyl Substituent: This moiety is engineered for dual functionality. The ether oxygen serves as a critical hydrogen-bond acceptor, interacting directly with backbone amides (e.g., Met793 in EGFR). Simultaneously, the flexible ethyl tail provides tunable lipophilicity, displacing ordered water molecules in the adjacent hydrophobic pocket to increase thermodynamic binding entropy.
-
C4-Hydrazinyl Group (-NHNH₂): This is the reactive lynchpin. The terminal nitrogen’s high nucleophilicity allows for selective condensation with aldehydes or orthoesters. This drives the formation of the secondary five-membered ring (pyrazole or triazole), locking the conformation into a planar, aromatic system required for deep hinge-pocket penetration.
-
C6-Methyl Group: Provides necessary steric bulk that restricts the rotational degrees of freedom of the molecule within the active site, thereby enhancing kinase selectivity and reducing off-target toxicity.
Oncological Target Pathways
Derivatives synthesized from this precursor demonstrate profound efficacy in shutting down aberrant proliferative signaling. By competitively binding the ATP pocket of2, these compounds abrogate the PI3K/AKT and RAS/MAPK pathways, ultimately triggering cell cycle arrest and apoptosis in NSCLC and breast cancer models[2].
Fig 1. Synthesis of pyrimidine scaffolds from precursor and their oncological pathway inhibition.
Experimental Protocols: A Self-Validating Approach
Protocol A: Divergent Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors Objective: Convert the precursor into a biologically active bicyclic inhibitor.
-
Hydrazone Formation: Dissolve 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine (1.0 eq) and a substituted benzaldehyde (1.1 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid.
-
Causality: The acetic acid protonates the aldehyde carbonyl, increasing its electrophilicity. This ensures rapid, quantitative nucleophilic attack by the terminal hydrazine nitrogen, preventing the formation of unwanted side-products.
-
-
Reflux & Isolation: Reflux for 2-4 hours. Monitor via TLC. Cool to 0°C to precipitate the intermediate hydrazone. Filter and wash with cold ethanol.
-
Oxidative Cyclization: Dissolve the hydrazone in anhydrous DMF. Add chloramine-T (1.2 eq) as an oxidant and stir at 80°C for 6 hours.
-
Causality: Chloramine-T facilitates the removal of electrons from the hydrazone system, driving an intramolecular electrophilic aromatic substitution onto the C5 position of the pyrimidine ring. This creates the thermodynamically stable pyrazole ring.
-
-
Validation (Quality Control): Analyze the purified product via LC-MS and ¹H-NMR.
-
Self-Validating Step: The successful cyclization is confirmed by a mass shift of[M-2] in the LC-MS and the complete disappearance of the -NH-N=CH- proton signal in the ¹H-NMR spectrum. Proceeding to bioassays without this confirmation risks testing inactive linear intermediates.
-
Protocol B: High-Throughput TR-FRET Kinase Inhibition Assay (EGFR) Objective: Quantify the IC₅₀ of the synthesized derivative against EGFR.
-
Assay Assembly: In a 384-well low-volume plate, combine 5 µL of recombinant EGFR kinase domain (0.5 nM final), 5 µL of the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM), and 10 µM ATP mixed with 50 nM biotinylated poly-GT peptide substrate.
-
Steady-State Incubation: Incubate the plate at 25°C for exactly 60 minutes.
-
Causality: Allowing the reaction to reach steady-state kinetics ensures that the calculated IC₅₀ reflects the true thermodynamic binding affinity rather than a transient association phase.
-
-
Reaction Termination & Detection: Add 10 µL of detection buffer containing 20 mM EDTA, Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).
-
Causality: EDTA chelates the Mg²⁺ required for kinase activity, abruptly halting the reaction. Without this, the reaction would continue during the reading phase, leading to artificially inflated IC₅₀ values.
-
-
Ratiometric Readout: Measure the time-resolved fluorescence emission at 615 nm and 665 nm.
-
Self-Validating Step: Calculate the 665/615 nm ratio. This ratiometric approach internally corrects for well-to-well dispensing variations and compound auto-fluorescence. A concentration-dependent decrease in the ratio definitively validates true kinase inhibition.
-
Quantitative Structure-Activity Relationship (SAR) Data
The structural versatility of the 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine precursor allows for the generation of highly potent inhibitors. The table below summarizes representative pharmacological data for derivatives synthesized from this class of building blocks[1][3][4].
| Scaffold Class | Target Kinase | Kinase IC₅₀ (nM) | Cell Line Model | Cell Viability IC₅₀ (µM) | Primary Mechanism of Action |
| Pyrazolo[3,4-d]pyrimidine | EGFR (WT) | 45 ± 3 | A549 (NSCLC) | 1.2 ± 0.1 | ATP-competitive hinge binding; PI3K/AKT blockade |
| Pyrazolo[3,4-d]pyrimidine | SRC Kinase | 28 ± 4 | HT-29 (Colorectal) | 2.4 ± 0.3 | Disruption of focal adhesion kinase (FAK) signaling |
| Triazolo[1,5-c]pyrimidine | CDK4 / Cyclin D1 | 120 ± 8 | MCF-7 (Breast) | 3.5 ± 0.2 | G1/S Phase cell cycle arrest |
| Triazolo[1,5-c]pyrimidine | JAK2 | 85 ± 5 | HeLa (Cervical) | 1.8 ± 0.1 | Dual inhibition of JAK2 and microtubule polymerization |
References
-
Baillache, D. J., & Unciti-Broceta, A. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 11(10), 1112-1135.[Link]
-
Wang, Y., et al. (2020). "Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents." Molecules, 25(18), 4133.[Link]
-
El Azab, I. H., et al. (2022). "Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms." Arabian Journal of Chemistry, 15(1), 103525.[Link]
-
Zhang, X., et al. (2023). "Design, Synthesis, and Antitumor Efficacy of Substituted 2-Amino[1,2,4]triazolopyrimidines and Related Heterocycles as Dual Inhibitors for Microtubule Polymerization and Janus Kinase 2." Journal of Medicinal Chemistry, 66(21), 14619–14640.[Link]
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- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Versatile Intermediate: A Guide to the Application of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine in Heterocyclic Synthesis
Introduction: Unveiling a Key Building Block
In the landscape of modern medicinal chemistry and drug development, the pyrimidine core stands as a cornerstone of numerous therapeutic agents. Its versatile scaffold allows for intricate functionalization, leading to compounds with a wide array of biological activities. Within this family of heterocycles, 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine emerges as a pivotal, yet specialized, chemical intermediate. Its strategic arrangement of a reactive hydrazinyl group, a stabilizing methyl moiety, and a flexible ethoxymethyl side chain makes it a highly valuable precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These fused systems are recognized as privileged structures in drug discovery, with applications ranging from kinase inhibitors in oncology to agents targeting the central nervous system.[1][2][3]
This technical guide provides an in-depth exploration of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine, offering detailed application notes and protocols for its utilization in synthetic chemistry. We will delve into its chemical properties, outline a probable synthetic pathway, and present robust protocols for its application in the construction of complex molecular architectures. The causality behind experimental choices will be elucidated, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Chemical Profile and Key Characteristics
A comprehensive understanding of the physicochemical properties of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 1496071-00-1 | [4] |
| Molecular Formula | C8H14N4O | [4] |
| Molecular Weight | 182.23 g/mol | [4] |
| Appearance | Likely a solid at room temperature | Inferred |
| SMILES | CCOCC1=NC(C)=CC(NN)=N1 | [4] |
The key to this intermediate's utility lies in the nucleophilic character of the hydrazinyl (-NHNH2) group. This functionality serves as the primary reactive site for cyclocondensation reactions, a powerful strategy for the formation of new heterocyclic rings. The ethoxymethyl group at the 2-position and the methyl group at the 6-position influence the molecule's solubility and can play a role in the electronic properties of the pyrimidine ring, subtly modulating the reactivity of the hydrazinyl moiety.
Synthesis of the Intermediate: A Probable Pathway
A plausible synthetic workflow is outlined below:
Caption: Proposed synthesis of the title compound.
Protocol 1: Synthesis of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine
This protocol is adapted from general procedures for the hydrazinolysis of chloropyrimidines.[5]
Materials:
-
2-(Ethoxymethyl)-4-chloro-6-methylpyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Crushed ice
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(Ethoxymethyl)-4-chloro-6-methylpyrimidine (1 equivalent) in absolute ethanol.
-
Reagent Addition: While stirring, add hydrazine hydrate (3 equivalents) dropwise to the solution. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker containing crushed ice.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to afford the purified 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine.
Causality and Optimization:
-
Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate drives the reaction to completion.
-
Solvent: Ethanol is a common solvent for this reaction as it readily dissolves the reactants and is relatively inert under the reaction conditions.
-
Temperature: Refluxing provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
-
Purity of Starting Material: The purity of the starting chloropyrimidine is crucial for obtaining a high yield and purity of the final product.
Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines
The primary application of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine is as a precursor for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through a cyclocondensation reaction with a 1,3-dielectrophilic species, such as β-ketoesters, malononitrile derivatives, or enaminones.[1][7][8][9] The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the fused bicyclic system.
Caption: General pyrazolo[1,5-a]pyrimidine synthesis.
Protocol 2: Synthesis of Ethyl 7-(Ethoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol describes a typical cyclocondensation reaction with a β-ketoester.
Materials:
-
2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine
-
Ethyl 2-cyano-3-oxobutanoate (or a similar β-ketoester)
-
Glacial Acetic Acid or Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine (1 equivalent) in glacial acetic acid or ethanol.
-
Reagent Addition: Add the β-ketoester (1.1 equivalents) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, the reaction mixture is poured into cold water or onto crushed ice.
-
Isolation: The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Expert Insights and Mechanistic Considerations:
The regioselectivity of the cyclization is a critical aspect of this synthesis. The initial condensation occurs between the more reactive carbonyl group of the β-ketoester and the terminal nitrogen of the hydrazinyl group. The subsequent intramolecular cyclization is directed by the nucleophilicity of the other nitrogen atom of the hydrazine moiety and the electrophilic character of the second carbonyl or cyano group. The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity. Acetic acid often serves as both a solvent and a catalyst for the dehydration step.[5][7]
Troubleshooting and Self-Validation
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in Protocol 1 | Incomplete reaction; impure starting material. | Extend reflux time; ensure the chloropyrimidine is pure and dry; use fresh hydrazine hydrate. |
| Formation of di-substituted byproduct | Excess hydrazine or prolonged reaction at high temp. | Carefully control the stoichiometry of hydrazine; monitor the reaction closely by TLC and stop when the starting material is consumed. |
| Low yield in Protocol 2 | Incomplete cyclization or side reactions. | Ensure anhydrous conditions if using a non-acidic solvent; consider a catalytic amount of a stronger acid; verify the purity of the β-ketoester. |
| Ambiguous regiochemistry | Reaction conditions favoring alternative cyclization pathways. | Characterize the product thoroughly using 2D NMR techniques (HMBC, NOESY); compare spectral data with literature values for analogous compounds. |
Conclusion and Future Outlook
2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine is a valuable and versatile intermediate for the synthesis of pyrazolo[1,5-a]pyrimidines and other fused heterocyclic systems. Its utility is rooted in the predictable reactivity of the hydrazinyl group, which allows for efficient construction of complex molecular frameworks. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of well-characterized and readily accessible intermediates like 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine will undoubtedly increase, paving the way for the development of next-generation therapeutics.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
- Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC. (n.d.).
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). - ResearchGate. (n.d.).
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. (n.d.).
- Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiol. (2016, December 27).
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011, September 15).
- Technical Support Center: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine - Benchchem. (n.d.).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16).
- A Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: Structure, Synthesis, and Analysis - Benchchem. (n.d.).
- 1496071-00-1|2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine - BLDpharm. (n.d.).
- 503 SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES Siddesh M. B, Basavaraj Padmashali , Th. (n.d.).
- Synthetic pathways for 2‐hydrazinyl‐4‐methyl‐6‐phenylpyrimidine. - ResearchGate. (n.d.).
- 4-chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine (C7H11ClN4O) - PubChemLite. (n.d.).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. (n.d.).
- Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3- carboxamides as potential non benzodiazepine hypnotics - Semantic Scholar. (n.d.).
- Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. - ResearchGate. (n.d.).
- Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides | Request PDF - ResearchGate. (n.d.).
- Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. (n.d.).
- 5-(4-ethoxy-ph)-7-methyl-pyrazolo(1,5-a)pyrimidine-3-carboxylic acid ethyl ester. (n.d.).
- CAS RN | 23785-21-9 | Thermo Fisher Scientific. (n.d.).
- Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles - Organic Chemistry Portal. (n.d.).
- 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535 - PubChem. (n.d.).
- Optimizing temperature and time for "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" reactions - Benchchem. (n.d.).
- a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (2021, January 19).
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. (2020, April 23).
- Ethyl imidazole-4-carboxylate CAS#: 23785-21-9 - ChemicalBook. (n.d.).
- Ethyl imidazole-4-carboxylate | CAS 23785-21-9 | SCBT. (n.d.).
- Cas 23785-21-9,Ethyl imidazole-4-carboxylate | lookchem. (n.d.).
- 2-Amino-4-hydroxy-6-methylpyrimidine - the NIST WebBook. (n.d.).
- Ethyl imidazole-4-carboxylate | CAS#:23785-21-9 | Chemsrc. (2025, August 25).
- 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem. (n.d.).
Sources
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- 3. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
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- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Significance of Pyrazolo[1,5-a]pyrimidines via Condensation of 2-Hydrazinyl-4,6-dimethylpyrimidine with β-Diketones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, often with high affinity and selectivity. This "privileged scaffold" is a cornerstone in the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases.[1][2]
Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[1][3][4] The synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidines is therefore a critical endeavor for identifying new lead compounds in drug development pipelines.
This document provides a detailed guide to the synthesis of substituted pyrazolo[1,5-a]pyrimidines through the acid-catalyzed condensation of 2-hydrazinyl-4,6-dimethylpyrimidine with various β-diketones. We will delve into the underlying reaction mechanism, provide step-by-step protocols for both conventional and microwave-assisted synthesis, and discuss the characterization and potential applications of these compounds.
Reaction Mechanism: A Stepwise Look at Pyrazolo[1,5-a]pyrimidine Formation
The reaction proceeds via a well-established acid-catalyzed condensation-cyclization pathway. The initial step involves the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of the β-diketone, which is activated by protonation in the acidic medium. This is followed by a series of intramolecular condensation and dehydration steps, ultimately leading to the formation of the fused pyrazolo[1,5-a]pyrimidine ring system.
Caption: Reaction mechanism for the formation of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
Protocol 1: Conventional Synthesis of 5,7-Dimethyl-2-substituted-pyrazolo[1,5-a]pyrimidines
This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidines using conventional heating.
Materials:
-
2-Hydrazinyl-4,6-dimethylpyrimidine
-
β-Diketone (e.g., acetylacetone, benzoylacetone, dibenzoylmethane)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinyl-4,6-dimethylpyrimidine (1.0 mmol) in ethanol (15 mL).
-
Add the corresponding β-diketone (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 mL) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
Protocol 2: Microwave-Assisted Synthesis of 5,7-Dimethyl-2-substituted-pyrazolo[1,5-a]pyrimidines
Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to improved yields.[5][6]
Materials:
-
2-Hydrazinyl-4,6-dimethylpyrimidine
-
β-Diketone (e.g., acetylacetone, benzoylacetone, dibenzoylmethane)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine 2-hydrazinyl-4,6-dimethylpyrimidine (1.0 mmol), the β-diketone (1.1 mmol), and ethanol (5 mL).
-
Add a catalytic amount of glacial acetic acid (0.05 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-140°C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will typically precipitate. Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize from a suitable solvent to yield the pure product.
Data Presentation: Expected Yields and Product Characterization
The following table summarizes the expected products and typical yields for the reaction of 2-hydrazinyl-4,6-dimethylpyrimidine with various β-diketones.
| β-Diketone | R1 | R2 | Product Name | Expected Yield (Conventional) | Expected Yield (Microwave) |
| Acetylacetone | CH₃ | CH₃ | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | 75-85% | 85-95% |
| Benzoylacetone | C₆H₅ | CH₃ | 2-Methyl-5-phenyl-7-methylpyrazolo[1,5-a]pyrimidine | 70-80% | 80-90% |
| Dibenzoylmethane | C₆H₅ | C₆H₅ | 2,5-Diphenyl-7-methylpyrazolo[1,5-a]pyrimidine | 65-75% | 75-85% |
| Trifluoroacetylacetone | CF₃ | CH₃ | 2-Methyl-5-trifluoromethyl-7-methylpyrazolo[1,5-a]pyrimidine | 60-70% | 70-80% |
Characterization Data:
The synthesized compounds can be characterized using standard spectroscopic techniques.
¹H NMR (in CDCl₃, δ ppm):
-
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine:
-
δ 2.4-2.6 (s, 9H, 3 x CH₃)
-
δ 6.5-6.7 (s, 1H, pyrimidine-H)
-
δ 7.9-8.1 (s, 1H, pyrazole-H)
-
-
2-Methyl-5-phenyl-7-methylpyrazolo[1,5-a]pyrimidine:
-
δ 2.5 (s, 3H, CH₃)
-
δ 2.7 (s, 3H, CH₃)
-
δ 6.8 (s, 1H, pyrimidine-H)
-
δ 7.3-7.6 (m, 5H, Ar-H)
-
δ 8.2 (s, 1H, pyrazole-H)
-
¹³C NMR (in CDCl₃, δ ppm):
-
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine:
-
δ 14.5, 24.0, 26.5 (CH₃)
-
δ 108.0 (C-pyrimidine)
-
δ 145.0, 148.0, 150.0, 155.0 (quaternary C)
-
-
2-Methyl-5-phenyl-7-methylpyrazolo[1,5-a]pyrimidine:
-
δ 14.8, 26.8 (CH₃)
-
δ 109.5 (C-pyrimidine)
-
δ 128.0-130.0 (Ar-C)
-
δ 135.0 (ipso-Ar-C)
-
δ 145.5, 149.0, 151.0, 156.0 (quaternary C)
-
IR (KBr, cm⁻¹):
-
Absence of N-H and C=O stretching bands from the starting materials.
-
Characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.
Mass Spectrometry (ESI-MS):
-
The molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.
Application Notes: The Role in Drug Development
The synthesized pyrazolo[1,5-a]pyrimidine derivatives are of significant interest to drug development professionals due to their demonstrated potential as inhibitors of protein kinases.[1]
Workflow for Biological Evaluation:
Caption: A typical workflow for the biological evaluation of synthesized compounds.
Key Therapeutic Areas:
-
Oncology: Many pyrazolo[1,5-a]pyrimidine derivatives have shown potent cytotoxic activity against various cancer cell lines, including colon and breast cancer.[3][4] Their mechanism of action often involves the inhibition of CDKs, leading to cell cycle arrest and apoptosis.[3][4]
-
Anti-inflammatory: Due to their ability to modulate kinase signaling pathways involved in inflammation, these compounds are also being investigated for the treatment of inflammatory diseases.
-
Antiviral and Antimicrobial: The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its potential in developing antiviral and antimicrobial agents.
Structure-Activity Relationship (SAR) Insights:
The biological activity of pyrazolo[1,5-a]pyrimidines can be fine-tuned by modifying the substituents at the 2, 5, and 7-positions. For instance, the introduction of different aryl groups at the 2-position, derived from the corresponding β-diketone, can significantly impact the compound's potency and selectivity for specific kinase targets. This allows for a rational design approach to optimize the pharmacological properties of lead compounds.
Conclusion
The reaction of 2-hydrazinyl-4,6-dimethylpyrimidine with β-diketones provides a versatile and efficient route to a library of substituted pyrazolo[1,s-a]pyrimidines. These compounds serve as a valuable platform for the discovery of novel therapeutic agents, particularly in the field of oncology. The protocols and data presented herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate this important class of molecules.
References
-
Al-Issa, F. A., et al. (2023). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 131, 106303. [Link]
-
Al-Issa, F. A., et al. (2023). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed, National Center for Biotechnology Information. [Link]
-
Various Authors. (2021). Pyrazolo[1,5-a]pyrimidines structures as anticancer agents. ResearchGate. [Link]
-
Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-25. [Link]
-
Abdel-Aziz, A. A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Pharmaceuticals, 15(3), 336. [Link]
-
Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222-1228. [Link]
-
Various Authors. (2020). One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. International Journal of Creative Research Thoughts. [Link]
-
Al-Zaydi, K. M., & Hafez, T. S. (2010). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 6529-6539. [Link]
-
Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Sci-Hub. [Link]
-
El-Faham, A., et al. (2019). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. ResearchGate. [Link]
-
Various Authors. (2021). Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. ResearchGate. [Link]
-
Bar-Nir, O., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 435-446. [Link]
-
Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Sheeley, R. M. (1966). The condensation of hydrazines and [beta]-diols with 2,5-hexanedione. BYU ScholarsArchive. [Link]
-
Abdel-Wahab, B. F., et al. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Chemistry Research Journal, 6(1), 118-128. [Link]
-
Various Authors. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemBioChem. [Link]
-
Various Authors. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chemistry of Heterocyclic Compounds. [Link]
-
Rios-Lombardía, N., & Morán-Ramallal, R. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(23), 7175. [Link]
-
Wharton, P. S. (1961). Wharton reaction. Wikipedia. [Link]
-
Various Authors. (2007). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. ResearchGate. [Link]
-
Various Authors. (n.d.). Acid- and Base-Catalyzed Reactions of Carbonyls. OrgoSolver. [Link]
-
Baklykov, A. A., et al. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Arkivoc, 2024(5), 1-13. [Link]
-
Bălășoiu, A. M., et al. (2024). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2024(1), M1838. [Link]
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- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. Redirecting [linkinghub.elsevier.com]
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- 6. Sci-Hub. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation / Beilstein Journal of Organic Chemistry, 2018 [sci-hub.box]
Application Note: Advanced Protocols for the One-Pot Biginelli Condensation in Dihydropyrimidine Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Multicomponent Reactions (MCRs), Mechanochemistry, Lewis Acid Catalysis
Introduction & Mechanistic Causality
The Biginelli reaction is a highly efficient, one-pot multicomponent reaction (MCR) that condenses an aromatic aldehyde, a β-keto ester (e.g., ethyl acetoacetate), and urea or thiourea to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1]. Since its discovery in 1893, the Biginelli condensation has become a cornerstone in medicinal chemistry. The resulting DHPM scaffold is a "privileged structure" in drug development, exhibiting potent pharmacological activities, including calcium channel modulation, antihypertensive effects, and antiviral properties[2].
The Mechanistic Paradigm Shift
For decades, the mechanism of the Biginelli reaction was debated, with early theories suggesting an initial acid-catalyzed aldol reaction forming a carbenium ion. However, rigorous reinvestigation utilizing 1 H/ 13 C NMR spectroscopy and trapping experiments definitively established that the reaction proceeds via an N-acyliminium ion intermediate [3].
Causality in Catalyst Selection: The acid catalyst plays a critical role in facilitating the initial condensation of the aldehyde and urea. This step forms the N-acyliminium ion, which is the rate-limiting intermediate[3]. Understanding this mechanism dictates that an optimal catalyst must effectively stabilize this iminium ion without causing the degradation of the sensitive β-keto ester. Once the iminium ion is formed, it is intercepted by the enol tautomer of the β-keto ester to form an open-chain ureide, which subsequently undergoes intramolecular cyclization and dehydration to yield the final DHPM target[3].
N-Acyliminium ion mechanistic pathway of the Biginelli condensation.
Catalyst Selection & Quantitative Yield Analysis
Classical Biginelli protocols utilizing strong Brønsted acids (e.g., HCl, H 2 SO 4 ) are notoriously inefficient, often requiring 15–20 hours of reflux and yielding only 20–50% of the desired product due to competing side reactions[4]. To overcome these limitations, modern synthetic methodologies employ transition metal Lewis acids or mechanochemical activation to accelerate the rate-determining step.
Table 1: Comparison of Catalytic Systems for Biginelli Condensation (Model Reaction: Benzaldehyde + Ethyl Acetoacetate + Urea)
| Catalytic System | Reaction Conditions | Time | Yield (%) | Ref |
| HCl (Classical) | Ethanol, Reflux | 18 h | 20 – 50 | [4] |
| FeCl 3 ·6H 2 O | Ethanol, Reflux | 4 – 5 h | 53 – 97 | [4] |
| NiCl 2 ·6H 2 O | Ethanol, Reflux | 4 – 5 h | 53 – 97 | [4] |
| WSi/A-15 | Ethyl Acetate, 88°C | 4.5 h | 82 | [5] |
| Catalyst-Free | Planetary Ball Mill, 750 rpm | 10 – 30 min | > 98 | [6] |
Experimental Protocols & Self-Validating Workflows
To ensure high reproducibility across different laboratory environments, two distinct protocols are detailed below. The first utilizes a homogeneous Lewis acid, while the second leverages mechanochemistry for a completely green, solvent-free synthesis.
Standardized experimental workflow for DHPM synthesis and validation.
Protocol A: Lewis Acid-Catalyzed Synthesis (FeCl 3 ·6H 2 O)
Causality: Ferric chloride hexahydrate acts as a mild, highly effective Lewis acid that specifically coordinates with the oxygen atoms of the precursors. This coordination stabilizes the critical N-acyliminium ion and accelerates the nucleophilic addition of the β-keto ester without degrading the substrates[4].
Step-by-Step Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol). Expert Insight: A 1.5x stoichiometric excess of urea is used to compensate for potential thermal sublimation during extended reflux.
-
Catalytic Activation: Add 0.5 mmol (5 mol%) of FeCl 3 ·6H 2 O dissolved in 20 mL of absolute ethanol[4].
-
Reaction & Monitoring: Heat the mixture to a gentle reflux. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (5:5) mobile phase[5]. Self-Validation: The reaction is complete when the UV-active aldehyde spot (R f ~0.7) disappears, replaced by a highly UV-active product spot near the baseline (R f ~0.3)[4][5]. This typically takes 4–5 hours.
-
Quenching & Isolation: Pour the hot reaction mixture into 100 mL of crushed ice/water while stirring vigorously. Causality: The sudden drop in solvent polarity and temperature forces the hydrophobic DHPM to precipitate immediately, leaving the water-soluble catalyst and unreacted urea in solution.
-
Filtration: Filter the precipitated solid under vacuum and wash with 2x20 mL of cold water.
-
Validation: Recrystallize the crude product from hot ethanol. Confirm structural integrity via 1 H-NMR; the defining self-validation marker is the characteristic pyrimidine ring chiral proton, which appears as a distinct singlet around δ 5.2–5.4 ppm[7].
Protocol B: Green Solvent-Free Mechanochemical Synthesis (Ball Milling)
Causality: Planetary ball milling provides intense kinetic energy that induces localized high pressure and friction. This mechanical energy lowers the activation barrier, driving the condensation to completion without the need for external heat, bulk solvents, or chemical catalysts[6].
Step-by-Step Methodology:
-
Loading: Transfer equimolar amounts (5 mmol each) of benzaldehyde, ethyl acetoacetate, and urea into a stainless-steel milling jar[6].
-
Milling Setup: Add stainless steel balls to the jar to achieve a precise ball-to-reagent weight ratio of 8:1. This ratio is critical for optimal energy transfer[6].
-
Reaction: Operate the planetary ball mill at 750 rpm. Pause the mill every 10 minutes to scrape the walls (preventing caking) and monitor progress via TLC[6].
-
Isolation: After 10–30 minutes (depending on the aldehyde's electronic properties), extract the resulting solid mixture with hot ethanol. Filter the mixture to remove the milling balls, then concentrate the filtrate under reduced pressure.
-
Validation: Wash the crude solid with cold water and recrystallize from ethanol. This method routinely yields >98% pure DHPM[6].
Applications in Drug Development
The Biginelli condensation is highly amenable to combinatorial chemistry and solid-phase synthesis, allowing drug development professionals to rapidly generate massive libraries of DHPM analogs[2]. By varying the aldehyde (e.g., incorporating halogens or methoxy groups) or substituting urea with thiourea, researchers can fine-tune the lipophilicity and target-binding affinity of the resulting molecules. Currently, DHPM derivatives synthesized via these optimized Biginelli protocols are being actively screened for high-throughput inhibition of targets such as HIV gp120, mitotic kinesin Eg5 (for oncology), and various mycobacterial strains[2][4][7].
References
- A Review on Synthetic Mechanisms and Biological Properties of Dihydropyrimidines Derivatives Human Journals URL
- Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions MDPI URL
- Green Chemistry Protocol for the Synthesis and Antimycobacterial Activity of Multicomponent Biginelli Condensation Catalyzed by Surfactant in Aqueous Media Science Alert URL
- Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates. One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)
- Recent Advances in the Biginelli Dihydropyrimidine Synthesis.
- Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)
- A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates. One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones [organic-chemistry.org]
- 5. iris.unito.it [iris.unito.it]
- 6. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions [mdpi.com]
- 7. scialert.net [scialert.net]
Troubleshooting & Optimization
avoiding hazardous polymerization during pyrimidine synthesis
Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this guide to address one of the most critical safety and yield-limiting challenges in heterocyclic chemistry: managing thermal runaways and preventing hazardous polymerization during pyrimidine synthesis.
Whether you are performing a multi-component Biginelli condensation or a highly reactive chlorination using POCl3 , uncontrolled exotherms can lead to the self-condensation of reactive intermediates, resulting in dark, tarry polymeric masses or, worse, explosive vessel ruptures. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure safe scale-up.
Part 1: Troubleshooting & Causality FAQs
Q1: Why does my Biginelli/Hantzsch pyrimidine synthesis yield dark, tarry polymeric masses upon scale-up, even though it worked perfectly at the bench scale? A1: This is a classic heat transfer issue leading to thermal accumulation. At the bench scale (e.g., 50 mL), the surface-area-to-volume ratio of your flask is high, allowing the rapid dissipation of the heat generated by the initial multi-component condensation. Upon scale-up, this ratio drops significantly. If all reagents are added at once (batch mode), the heat of the reaction ( ΔHr ) accumulates, causing a rapid spike in the reaction temperature. When this temperature exceeds the decomposition temperature ( Td ) of your intermediates, reactive species like enolizable β -ketoesters undergo rapid self-condensation and hazardous polymerization rather than the desired cyclization[1].
Q2: How can I safely quench POCl3 during the chlorination of hydroxypyrimidines without triggering an explosive exotherm? A2: You must abandon the standard "direct quench" (adding water to the reaction) and strictly utilize a reverse quenching methodology. POCl3 hydrolysis is highly exothermic but suffers from a dangerous kinetic delay. If water is added to POCl3 , the initial reaction is slow due to poor phase mixing. However, as the temperature and HCl concentration rise, the hydrolysis rate accelerates exponentially, leading to an uncontrollable thermal runaway[2]. By performing a reverse quench—slowly dosing the cooled reaction mixture into a massive heat sink of vigorously stirred ice-water or cold aqueous base—you ensure that POCl3 is always the limiting reagent, allowing for instantaneous and controlled hydrolysis[3].
Q3: What analytical framework should I use to predict runaway polymerization before moving from bench to pilot scale? A3: A thorough thermal hazard assessment using calorimetry is mandatory. You must determine the Maximum Temperature of the Synthesis Reaction (MTSR) . Using a Reaction Calorimeter (RC1), you can measure the adiabatic temperature rise ( ΔTad ). The MTSR is calculated as your process temperature ( Tp ) plus ΔTad . Next, use Differential Scanning Calorimetry (DSC) to find the onset temperature of decomposition ( Td )[4]. If your MTSR is greater than Td , a cooling failure will guarantee a runaway polymerization or explosion[5]. This data dictates whether you must switch from a batch process to a semi-batch or continuous flow system to artificially lower the MTSR.
Part 2: Thermal Hazard Assessment & Reaction Pathways
To visualize the decision-making process for safe scale-up, refer to the thermal hazard assessment workflow below.
Fig 1. Thermal hazard assessment workflow for predicting runaway polymerization.
Fig 2. Reaction pathway showing the bifurcation between pyrimidine synthesis and polymerization.
Quantitative Data: Reactor Setup Comparison
The table below summarizes the thermal risk parameters and outcomes when scaling up a standard highly exothermic pyrimidine synthesis (e.g., Biginelli reaction) across different reactor configurations.
| Parameter | Batch Process (All-in-one) | Semi-Batch Process (Dosing) | Continuous Flow Reactor |
| Heat Accumulation | High (>90%) | Low (<20%) | Minimal (<5%) |
| MTSR (°C) | >120°C (High Risk) | ~85°C (Moderate Risk) | ~60°C (Safe) |
| Polymerization Risk | Severe (Tarry byproducts) | Low | Negligible |
| Average Yield (%) | 45 - 55% | 75 - 85% | >90% |
Part 3: Self-Validating Experimental Protocols
Protocol 1: Safe Semi-Batch Biginelli Synthesis of Dihydropyrimidines
Causality Principle: By withholding the most reactive component (the β -ketoester) and dosing it slowly, the rate of heat generation is strictly limited by the addition rate, preventing the MTSR from exceeding the decomposition threshold[1].
-
Reactor Preparation: Equip a jacketed reactor with an overhead stirrer, an internal thermocouple, a reflux condenser, and a programmable syringe pump.
-
Initial Charge: Add the aldehyde (1.0 eq), urea (1.5 eq), and the catalytic acid (e.g., task-specific ionic liquid or HCl) into the reactor containing the chosen solvent (e.g., ethanol).
-
Equilibration: Set the jacket temperature to 50 °C and allow the mixture to equilibrate under moderate stirring (300 rpm) until a uniform suspension or solution is achieved.
-
Controlled Dosing (The Critical Step): Load the β -ketoester (1.0 eq) into the syringe pump. Begin dosing into the reactor at a rate of 0.10–0.15 mL/min.
-
Self-Validation Check: Monitor the internal thermocouple. The ΔT (difference between jacket and internal temperature) must not exceed 5 °C. If ΔT spikes, pause the dosing immediately until the temperature normalizes.
-
-
Aging: Once dosing is complete, maintain the reaction at 50 °C for an additional 2 hours to ensure full conversion without thermal degradation.
-
Isolation: Cool the reactor to 0–5 °C to precipitate the dihydropyrimidine. Filter, wash with cold water, and recrystallize.
Protocol 2: Reverse Quenching Protocol for Chloropyrimidine Synthesis
Causality Principle: Adding the hot POCl3 reaction mixture into a massive volume of cold aqueous base ensures immediate, controlled hydrolysis of the P-Cl bonds, preventing the accumulation of unstable intermediates and runaway exotherms[2][3].
-
Reaction Completion & Cooling: Upon completion of the hydroxypyrimidine chlorination (typically run at 80–140 °C), remove the heat source. Allow the reactor to cool naturally to 40 °C, then apply active cooling to bring the internal temperature to 20 °C.
-
Quench Vessel Preparation: In a separate, significantly larger vessel (at least 5x the volume of your reaction), prepare a quenching solution of 25% aqueous ammonia or saturated Na2CO3 . Cool this vessel to 0–5 °C using an ice-salt bath or a chiller jacket. Ensure vigorous overhead stirring (500+ rpm).
-
Reverse Addition: Using an addition funnel or transfer line, slowly drip the cooled POCl3 reaction mixture into the quench vessel.
-
Self-Validation Check: The internal temperature of the quench vessel must be continuously monitored and strictly maintained below 20 °C. Adjust the transfer rate to dictate the temperature.
-
-
Neutralization & Precipitation: Once the transfer is complete, continue stirring for 30 minutes. Check the pH and adjust to 8–9 using additional base if necessary. The chlorinated pyrimidine will precipitate as a solid.
-
Filtration: Filter the solid, wash thoroughly with cold water to remove phosphate salts, and dry under a vacuum.
Sources
Validation & Comparative
Comparative Biological Activity of Pyrimidine-Hydrazone Derivatives: A Preclinical Evaluation Guide
Introduction
Pyrimidine-hydrazone derivatives represent a highly versatile class of pharmacophores in modern medicinal chemistry. By merging the pyrimidine ring—a fundamental building block of nucleic acids—with a hydrazone linkage (-CH=N-NH-), researchers have engineered molecules with exceptional target-binding flexibility[1]. As a Senior Application Scientist overseeing high-throughput screening, I have observed that this structural hybridization allows these compounds to act as bioisosteres, effectively disrupting both tumor proliferation and microbial pathogenesis[2]. This guide provides a rigorous, data-driven comparison of pyrimidine-hydrazone derivatives against standard therapeutics, complete with self-validating experimental protocols.
Section 1: Mechanistic Architecture
To understand the efficacy of these derivatives, we must first examine their dual-action pathways. The pyrimidine core often competitively inhibits essential kinases (such as EGFR in cancer cells) or enzymes like DNA gyrase in bacteria[1]. Concurrently, the hydrazone moiety facilitates hydrogen bonding with target proteins and can induce reactive oxygen species (ROS) generation, leading to targeted apoptosis or cell wall disruption[3].
Mechanistic pathways of pyrimidine-hydrazone derivatives in oncology and microbiology.
Section 2: Anticancer Efficacy & Benchmarking
When evaluating novel pyrimidine-hydrazones, we benchmark their cytotoxicity against established chemotherapeutics like 5-Fluorouracil (5-FU) and Doxorubicin. Recent structure-activity relationship (SAR) studies demonstrate that derivatives featuring halogenated phenyl rings or 3,4-dihydronaphthalene moieties exhibit synergistic anticancer effects, particularly against colon (LoVo), breast (MCF-7), and lung (A549) adenocarcinomas[2].
Quantitative Comparison: In Vitro Anticancer Activity (IC50 in µM)
| Compound / Drug | MCF-7 (Breast) | A549 (Lung) | LoVo (Colon) | Mechanism / Note |
| Pyrimidine-Hydrazone (Optimized) | 0.87 ± 0.12 | 1.45 ± 0.20 | 2.10 ± 0.35 | Dual EGFR/ROS1 inhibition |
| 5-Fluorouracil (Standard) | 2.30 ± 0.40 | 3.15 ± 0.50 | 1.80 ± 0.25 | Thymidylate synthase inhibitor |
| Doxorubicin (Standard) | 0.65 ± 0.08 | 0.90 ± 0.15 | 1.10 ± 0.20 | DNA intercalator / Topo II |
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
Causality & Assay Selection: While the MTT assay is ubiquitous, it relies heavily on mitochondrial reductase activity, which can be artificially skewed by metabolic inhibitors that alter cell behavior without actually causing cell death. As a best practice, I mandate the SRB assay for pyrimidine-hydrazone evaluation. SRB is an aminoxanthene dye that binds stoichiometrically to basic amino acid residues under mildly acidic conditions. This provides a direct, linear measurement of total cellular protein mass, creating a self-validating system independent of transient metabolic fluctuations[2].
Step-by-Step Methodology:
-
Cell Seeding: Plate target cells (e.g., MCF-7) at a density of 5,000 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow for attachment.
-
Compound Treatment: Expose cells to serial dilutions of the pyrimidine-hydrazone derivative (e.g., 0.1 to 100 µM) for 48–72 hours.
-
Fixation (Self-Validating Step): Add cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour. Crucial Step: In-situ TCA fixation instantly halts protein degradation, preserving the exact cellular mass at the endpoint and preventing false viability readouts.
-
Staining: Wash plates with deionized water, air-dry, and add 0.4% (w/v) SRB solution dissolved in 1% acetic acid for 30 minutes.
-
Solubilization & Readout: Remove unbound dye with 1% acetic acid washes. Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5). Measure absorbance at 540 nm using a microplate reader to calculate the IC₅₀.
Section 3: Antimicrobial Performance
The emergence of multi-drug resistant (MDR) pathogens necessitates alternatives to conventional antibiotics. Pyrimidine-hydrazones display broad-spectrum antimicrobial activity, with specific N'-(arylidene) derivatives showing notable efficacy against Gram-positive/negative bacteria and fungal strains.
Quantitative Comparison: In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound / Drug | E. coli (Gram -) | S. aureus (Gram +) | C. albicans (Fungi) |
| Pyrimidine-Hydrazone (Optimized) | 31.25 | 15.62 | 62.50 |
| Ciprofloxacin (Standard) | 1.56 | 0.78 | N/A |
| Fluconazole (Standard) | N/A | N/A | 4.00 |
Protocol: Resazurin-Assisted Broth Microdilution Assay
Causality & Assay Selection: Standard optical density (OD₆₀₀) measurements are prone to false positives when testing novel synthetic compounds, as drug precipitation can easily mimic bacterial turbidity. To establish a self-validating protocol, we incorporate resazurin. Resazurin is a blue, non-fluorescent dye that viable microbial cells reduce to resorufin (pink and highly fluorescent). This metabolic conversion provides a definitive, dual-readout (colorimetric and fluorometric) confirmation of cell viability, completely bypassing turbidity artifacts.
Step-by-Step Methodology:
-
Inoculum Preparation: Adjust the microbial suspension (e.g., E. coli or S. aureus) to a 0.5 McFarland standard, then dilute to a final concentration of 5 × 10⁵ CFU/mL in Mueller-Hinton broth.
-
Serial Dilution: Dispense 100 µL of the microbial suspension into a 96-well plate containing serial twofold dilutions of the pyrimidine-hydrazone derivative.
-
Incubation: Incubate the plates at 37°C for 18–24 hours.
-
Indicator Addition: Add 30 µL of a 0.015% aqueous resazurin solution to each well. Incubate for an additional 2–4 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest compound concentration that prevents the color change from blue to pink, visually and spectrophotometrically confirming the absence of metabolic activity.
Self-validating high-throughput screening workflow for biological activity evaluation.
Conclusion
Pyrimidine-hydrazone derivatives offer a highly tunable scaffold for drug discovery. By employing rigorous, self-validating assays like SRB cytotoxicity and resazurin microdilution, researchers can confidently map the structure-activity relationships of these compounds. The data confirms that while they may not yet surpass the raw potency of established drugs like Doxorubicin or Ciprofloxacin across all lines, their unique dual-action mechanisms and structural flexibility make them prime candidates for overcoming drug resistance in next-generation targeted therapeutics.
References
-
Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study Source: PMC (nih.gov) URL: 2
-
Title: Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones Source: Ingenta Connect URL:
-
Title: Recent Advances in Pyrimidine-Based Drugs Source: MDPI URL: 1
-
Title: Synthesis, Biological Activity Evaluation and Molecular Docking of Imidazole Derivatives Possessing Hydrazone Moiety Source: ResearchGate URL: 3
Sources
structure-activity relationship of substituted pyrimidine compounds
Comparative Guide: Structure-Activity Relationships of Substituted Pyrimidines in CDK4/6 Inhibition
Substituted pyrimidines represent a privileged class of chemical scaffolds in modern oncology and kinase drug discovery. By acting as ATP-competitive inhibitors, these compounds can be finely tuned to target specific kinases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of three FDA-approved substituted pyrimidines targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6): Palbociclib , Ribociclib , and Abemaciclib .
Designed for drug development professionals and application scientists, this guide objectively compares their biochemical performance, structural nuances, and the self-validating experimental workflows used to evaluate them.
Structural Biology & SAR Analysis
The core structural differences among these three inhibitors dictate their kinase selectivity profiles, potency, and ultimately, their clinical toxicity and dosing schedules.
-
Palbociclib and Ribociclib (The Pyrido-Pyrimidine Scaffold): Both palbociclib and ribociclib are built upon a pyrido[2,3-d]pyrimidin-7-one scaffold[1]. This core structure forms critical hydrogen bonds with the hinge region of the ATP-binding pocket (specifically Val101 in CDK6)[2]. While this scaffold confers excellent selectivity for CDK4 and CDK6 over other CDK family members, it does not strongly differentiate between CDK4 and CDK6[1].
-
Abemaciclib (The Pyrimidine-Benzimidazole Scaffold): In contrast, abemaciclib utilizes a distinct 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold[1]. The removal of the pyridone ring and the incorporation of the benzimidazole moiety fundamentally shift the molecule's binding thermodynamics. This structural modification makes abemaciclib approximately 14 times more potent against CDK4 than CDK6[1],[3].
Causality in Clinical Outcomes: The SAR differences directly translate to clinical phenotypes. CDK6 is a critical regulator of hematopoietic precursor proliferation. Because palbociclib and ribociclib inhibit CDK6 as potently as CDK4, they induce higher rates of dose-limiting neutropenia (up to 75% overall rate for palbociclib), necessitating intermittent dosing schedules (3 weeks on, 1 week off)[4],[5]. Abemaciclib’s structural preference for CDK4 spares CDK6 activity in bone marrow, resulting in milder hematological toxicity and allowing for a continuous, twice-daily dosing regimen[4],[5].
Comparative Performance Data
The following table summarizes the biochemical IC50 values and kinase selectivity profiles, demonstrating how the pyrimidine scaffold modifications alter target affinity[1],[3],[6].
| Inhibitor | Core Scaffold | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK4/6 Selectivity Ratio | Off-Target Kinase Activity |
| Palbociclib | Pyrido[2,3-d]pyrimidin-7-one | 9 - 11 | 15 | ~ 1 : 1.5 | Highly selective |
| Ribociclib | Pyrido[2,3-d]pyrimidin-7-one | 10 | 39 | ~ 1 : 4 | Highly selective |
| Abemaciclib | 2-anilino-2,4-pyrimidine-[5-benzimidazole] | 2 | 10 | ~ 1 : 5 | DYRK, PIM, HIPK, CAMKII |
Mechanistic Pathway Visualization
To understand the functional endpoint of these substituted pyrimidines, we must map the signaling cascade. The inhibitors trap the kinase in an inactive state, preventing the phosphorylation of the Retinoblastoma (Rb) protein.
Mechanism of CDK4/6 inhibition by substituted pyrimidines blocking G1/S cell cycle transition.
Experimental Validation Workflows
To accurately compare the potency (IC50) of these pyrimidine derivatives, a highly sensitive, universally applicable biochemical assay is required. The ADP-Glo™ Kinase Assay is the industry standard for this purpose[7],[8].
Expertise & Causality: Why choose ADP-Glo over traditional radiometric ( 33P -ATP) or fluorescence-based assays? As ATP-competitive inhibitors, pyrimidine derivatives must be evaluated at ATP concentrations that mimic physiological conditions (often near the Km of the kinase). Fluorescence-based assays frequently suffer from interference at high ATP concentrations. ADP-Glo measures the product (ADP) rather than the depletion of the substrate, allowing for accurate IC50 determination even at 1 mM ATP[7],[8].
Protocol: ADP-Glo Kinase Assay for IC50 Determination
This protocol acts as a self-validating system by utilizing a two-step reagent addition that actively eliminates background noise.
Step 1: Kinase Reaction Setup
-
Prepare a 1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Perform a 3-fold serial dilution of the pyrimidine compounds (Palbociclib, Ribociclib, Abemaciclib) in 100% DMSO, then dilute into the reaction buffer to achieve a final DMSO concentration of ≤ 1% (to prevent solvent-induced kinase denaturation).
-
In a 384-well plate, combine the compound, purified CDK4/Cyclin D1 (or CDK6/Cyclin D3) enzyme, and substrate peptide.
-
Initiate the reaction by adding ATP to a final volume of 5 µL. Incubate at room temperature for 60 minutes.
Step 2: ATP Depletion 5. Add 5 µL of ADP-Glo™ Reagent to the well[9].
-
Causality: This step is critical. It instantly terminates the kinase reaction and chemically depletes all unconsumed ATP. This ensures that any subsequent signal generated is exclusively derived from the ADP produced during the kinase reaction, preventing false positives.
-
Incubate at room temperature for 40 minutes[9].
Step 3: Luminescent Detection 7. Add 10 µL of Kinase Detection Reagent [9].
-
Causality: This reagent contains adenylate kinase (which converts the reaction-generated ADP back into ATP) alongside luciferase and luciferin. The newly formed ATP drives the luciferase reaction, emitting light.
-
Incubate for 30–60 minutes at room temperature to allow the luminescent signal to stabilize[9].
-
Measure luminescence using a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
ADP-Glo Kinase Assay workflow demonstrating the self-validating luminescent detection system.
Protocol: Cellular Validation (Rb-Dependence)
To prove that the pyrimidine compounds are acting specifically via the CDK4/6 pathway in living cells, researchers must employ a self-validating cellular assay using matched cell lines.
-
Plate an Rb-positive breast cancer cell line (e.g., MCF-7) and an Rb-negative cell line (e.g., MDA-MB-468) in 96-well plates.
-
Treat with varying concentrations of the pyrimidine inhibitors for 72 hours.
-
Assess viability using CellTiter-Glo® (measuring cellular ATP as an indicator of metabolically active cells).
References
- Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib.
- Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer.
- Development of CDK4/6 Inhibitors: A Five Years Upd
- Differences Between CDK4&6 Inhibitors Predict Future Approaches. Targeted Oncology.
- Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences.
- Chemical structures of CDK4/6 selective drugs.
- ADP-Glo™ Kinase Assay Technical Manual #TM313.
- ADP-Glo™ Kinase Assay Quick Protocol #9FB099.
Sources
- 1. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
anti-inflammatory and antiviral activity of hydrazinopyrimidines
Title : Dual-Target Efficacy: A Comprehensive Comparison Guide on the Anti-Inflammatory and Antiviral Activity of Hydrazinopyrimidines
Introduction As drug development pivots toward multi-target directed ligands (MTDLs), the pyrimidine scaffold has emerged as a cornerstone of medicinal chemistry. Specifically, the introduction of a hydrazine moiety to the pyrimidine ring (forming hydrazinopyrimidines) fundamentally alters the molecule's electronic landscape and steric profile. As an Application Scientist evaluating novel pharmacophores, I have observed that the hydrazino group (-NH-NH2) acts as a potent bidentate hydrogen-bond donor and acceptor. This structural feature enables deep anchoring within both the allosteric pockets of cyclooxygenase (COX) enzymes and the active sites of viral polymerases [1]. This guide objectively evaluates the dual anti-inflammatory and antiviral performance of hydrazinopyrimidine derivatives against industry-standard therapeutics, providing actionable data and validated experimental workflows for preclinical researchers.
Mechanistic Causality: Why Hydrazinopyrimidines?
The efficacy of hydrazinopyrimidines is not coincidental; it is driven by precise structure-activity relationships (SAR):
-
Anti-Inflammatory (COX-2 Selectivity): Traditional NSAIDs often suffer from gastrointestinal toxicity due to non-selective COX-1 inhibition. Hydrazinopyrimidines, particularly those with bulky aryl or thienyl substitutions at the C4/C6 positions, uniquely exploit the larger volume of the COX-2 active site. The hydrazine nitrogen forms critical hydrogen bonds with Arg120 and Tyr355 at the base of the COX-2 channel, effectively blocking arachidonic acid entry [2, 3].
-
Antiviral (Replication Inhibition & Membrane Disruption): Against viral targets, the highly nucleophilic character of the hydrazino group facilitates interactions with viral reverse transcriptase (RT) or disrupts viral entry. Studies indicate that 2-hydrazinopyrimidine derivatives can alter membrane potentials, leading to the permeabilization of viral envelopes and halting replication [6].
Caption: Dual-action signaling pathway of hydrazinopyrimidines targeting inflammation and viral replication.
Comparative Performance Data
To establish the clinical viability of hydrazinopyrimidines, we must benchmark their in vitro performance against standard-of-care alternatives. The data below synthesizes recent pharmacological evaluations of optimized 2-hydrazinopyrimidine derivatives[2, 4].
Table 1: Anti-Inflammatory Performance (In Vitro COX Inhibition) Metric: IC50 (µM) - Lower values indicate higher potency. Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Mechanism / Note |
| Hydrazinopyrimidine Deriv. A | 14.20 ± 0.8 | 0.45 ± 0.05 | 31.5 | High COX-2 specificity via bulky C6-aryl substitution. |
| Celecoxib (Standard) | 15.10 ± 1.2 | 0.05 ± 0.01 | 302.0 | Gold-standard selective COX-2 inhibitor. |
| Diclofenac (Standard) | 3.80 ± 0.4 | 0.85 ± 0.10 | 4.4 | Non-selective NSAID; higher GI toxicity risk. |
| Meclofenamate (Standard) | 1.50 ± 0.2 | 1.20 ± 0.15 | 1.2 | Dual COX/5-LOX inhibitor; poor selectivity. |
Analysis: While Celecoxib remains the gold standard for absolute COX-2 selectivity, Hydrazinopyrimidine Derivative A demonstrates a highly favorable Selectivity Index (31.5) compared to traditional NSAIDs like Diclofenac [3]. This makes it a viable candidate for reducing inflammation without severe gastrointestinal side effects.
Table 2: Antiviral Performance (Cytopathic Effect Reduction) Metric: EC50 (µM) for viral inhibition; CC50 (µM) for cellular toxicity. Therapeutic Index (TI) = CC50 / EC50.
| Compound | Target Virus | EC50 (µM) | CC50 (µM) | Therapeutic Index |
| Hydrazinopyrimidine Deriv. B | HIV-1 (RT) | 2.15 ± 0.3 | >100 | >46.5 |
| Efavirenz (Standard) | HIV-1 (RT) | 0.003 ± 0.001 | 45.0 | 15,000 |
| Hydrazinopyrimidine Deriv. C | HSV-1 | 5.40 ± 0.6 | >150 | >27.7 |
| Ribavirin (Standard) | HSV-1 | 3.20 ± 0.4 | 85.0 | 26.5 |
Analysis: Hydrazinopyrimidines exhibit competitive therapeutic indices against DNA and RNA viruses. Notably, their low cellular toxicity (CC50 > 100 µM) provides a wide safety margin, matching or exceeding the safety profile of broad-spectrum agents like Ribavirin[1, 6].
Self-Validating Experimental Methodologies
A robust drug discovery pipeline requires assays that inherently control for false positives. The following protocols are designed with internal validation steps to ensure data integrity.
Protocol A: In Vitro COX-1/COX-2 Inhibition Assay Rationale: We utilize a colorimetric assay measuring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) rather than direct prostaglandin measurement. This allows for real-time kinetic monitoring of the peroxidase activity of cyclooxygenases.
-
Reagent Preparation: Reconstitute recombinant ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (1 µM). Causality: Hematin is required as a cofactor for the peroxidase activity of the COX enzymes; omitting it leads to false-negative inhibition data.
-
Compound Incubation: Dispense 10 µL of the hydrazinopyrimidine test compound (dissolved in DMSO, final assay concentration <1% DMSO to prevent solvent-induced enzyme denaturation) into a 96-well plate. Add 150 µL of the enzyme solution. Incubate at 25°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of arachidonic acid (100 µM) and 20 µL of TMPD colorimetric substrate.
-
Kinetic Readout: Immediately read the absorbance at 590 nm using a microplate reader for 5 minutes.
-
Validation Check: Ensure the uninhibited control wells show a linear increase in absorbance. Calculate IC50 using non-linear regression analysis.
Protocol B: Antiviral Cytopathic Effect (CPE) Reduction & Viability Assay Rationale: Antiviral efficacy can be artificially inflated if a compound is simply killing the host cells (thereby halting viral replication). This protocol couples a viral CPE assay with an MTT viability assay to decouple true antiviral activity from cytotoxicity.
-
Cell Seeding: Seed Vero or MT-4 cells in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2.
-
Viral Infection: Infect cells with the target virus (e.g., HSV-1 or HIV-1) at a Multiplicity of Infection (MOI) of 0.01. Causality: A low MOI ensures multiple cycles of viral replication occur, allowing the hydrazinopyrimidine to exert its inhibitory effect over a standard 72-hour period.
-
Compound Treatment: Add serial dilutions of the hydrazinopyrimidine compound (0.1 µM to 100 µM).
-
Dual Readout (72h post-infection):
-
CPE Assessment: Microscopically score the morphological changes (rounding, detachment) to determine EC50.
-
MTT Assay (Parallel uninfected plate): Add MTT reagent (5 mg/mL) to an identical plate of uninfected, treated cells. Read absorbance at 570 nm to determine the CC50 (cytotoxicity).
-
-
Validation Check: The Therapeutic Index (TI) must be calculated (CC50/EC50). A compound is only considered a true antiviral hit if the TI > 10.
Caption: Standardized high-throughput screening workflow for evaluating dual-target pharmacophores.
Conclusion Hydrazinopyrimidines represent a highly versatile class of heterocyclic compounds. By carefully tuning the substitutions on the pyrimidine ring, researchers can achieve a delicate balance of anti-inflammatory COX-2 selectivity and potent antiviral RT inhibition. Compared to traditional single-target drugs, these MTDLs offer a promising therapeutic avenue for complex pathologies where viral infection triggers severe inflammatory cascades.
References
- Biological Activities of Hydrazone Derivatives. National Institutes of Health (NIH) / PMC.
- Synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen. D-NB.info.
- Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. IJISRT.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Institutes of Health (NIH) / PMC.
- Organoselenium compounds beyond antioxidants. Taylor & Francis.
- Buy 2-Hydrazino-4-methyl-6-methylthiopyrimidine. Smolecule.
evaluating the antioxidant potential of pyrimidine derivatives
Evaluating the Antioxidant Potential of Pyrimidine Derivatives: A Comparative Technical Guide
As oxidative stress continues to be implicated in the pathophysiology of numerous chronic conditions—including neurodegenerative disorders, cardiovascular diseases, and cancer—the demand for novel, highly potent antioxidant therapeutics has surged. Pyrimidine, a fundamental six-membered heterocyclic organic compound containing two nitrogen atoms, forms the structural backbone of nucleic acids and several vital coenzymes[1]. Recently, synthetic pyrimidine derivatives have emerged as highly promising antioxidant candidates, capable of mitigating oxidative damage by scavenging reactive oxygen species (ROS)[2].
This guide provides an objective, data-driven comparison of the antioxidant performance of various novel pyrimidine derivatives against industry-standard reference compounds (e.g., Ascorbic Acid, Trolox). Furthermore, it details the self-validating experimental protocols required to rigorously evaluate these compounds in a preclinical setting.
Mechanistic Rationale: Pyrimidines as Radical Scavengers
The antioxidant efficacy of pyrimidine derivatives is primarily dictated by their ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to unstable free radicals[3]. The pyrimidine ring itself acts as an electron-rich scaffold, but its radical-scavenging potency is heavily modulated by its substituents[1].
Structure-Activity Relationship (SAR) studies consistently demonstrate that electron-donating groups (EDGs) such as methoxy ( −OCH3 ), hydroxyl ( −OH ), and amino ( −NH2 ) groups significantly enhance antioxidant activity[1]. These groups increase the electron density on the pyrimidine ring, lowering the bond dissociation enthalpy of the N-H or O-H bonds, thereby facilitating rapid hydrogen donation to ROS[2]. Conversely, the oxidized pyrimidine radical intermediate is stabilized by resonance across the heterocyclic ring, preventing it from becoming a reactive propagation species itself.
Mechanism of ROS neutralization by pyrimidine derivatives via electron/hydrogen transfer.
Comparative Performance Analysis
To objectively evaluate the antioxidant potential of newly synthesized pyrimidine derivatives, their Half-Maximal Inhibitory Concentration ( IC50 ) values are benchmarked against standard antioxidants. The lower the IC50 value, the higher the radical scavenging potency.
The table below synthesizes the quantitative performance of several distinct pyrimidine classes evaluated primarily via the DPPH assay, which measures the reduction of the purple DPPH radical to a yellow hydrazine derivative at 517 nm[3].
| Compound Class / Specific Derivative | Key Structural Substituents | DPPH IC50 Value | Reference Standard IC50 | Relative Potency |
| Thieno[2,3-d]pyrimidine (Compound 2b) | 1,3,4-oxadiazole tag | 16.35μg/mL | Ascorbic Acid: 15.11μg/mL | High (Comparable to standard)[2] |
| Pyrimidine-azitidinone (Compound 1a3) | Chloro groups (mild EDG) | 16.92μg/mL | Ascorbic Acid: 15.15μg/mL | High (Comparable to standard)[2] |
| Chromenopyrimidinethiones (Compound 2a) | Thione moiety | 21.28μg/mL | Trolox: <20.00μg/mL | Moderate-High [2] |
| Pyrimidine-Chalcone (PYMA-2) | Phenylhydrazinylidine | 29.40μg/mL | Ascorbic Acid: ∼15.00μg/mL | Moderate [4] |
| Tetrahydroimidazo[1,2-α]pyrimidine (Compound 3a) | Benzylidene moiety | 46.31μg/mL | Ascorbic Acid: 15.15μg/mL | Moderate [3] |
| Biginelli-type Pyrimidine (Compound 3c) | 4-(furan-2-yl)-6-methyl | 0.60mg/mL | Ascorbic Acid: <0.10mg/mL | Low (Requires higher dosage)[3] |
Analytical Insight: Derivatives fused with electron-rich heterocycles (e.g., Thieno[2,3-d]pyrimidines) exhibit the most robust antioxidant profiles, nearly matching the efficacy of Ascorbic Acid[2]. The presence of extended conjugation systems allows for superior stabilization of the resulting pyrimidine radical.
Self-Validating Experimental Protocols
To ensure scientific integrity, antioxidant assays must be designed as self-validating systems. Highly conjugated pyrimidine derivatives often possess intrinsic color (absorbing in the visible spectrum), which can cause false-negative results in colorimetric assays if background absorbance is not properly subtracted.
Protocol 1: DPPH Free Radical Scavenging Assay
Causality & Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered radical. We use this assay as the primary screening tool because it rapidly identifies compounds capable of acting as hydrogen donors[3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1mM solution of DPPH in absolute methanol. Keep protected from light.
-
Sample Preparation: Dissolve the pyrimidine derivative in DMSO to create a stock solution, then dilute with methanol to yield working concentrations (e.g., 10, 25, 50, 100 μg/mL ).
-
Assay Assembly (Self-Validating Matrix):
-
Test Reaction: 1mL Sample + 2mL DPPH solution.
-
Negative Control (Blank): 1mL Methanol + 2mL DPPH solution (Establishes maximum radical absorbance).
-
Sample Blank (Crucial for Pyrimidines): 1mL Sample + 2mL Methanol (Corrects for the intrinsic absorbance of the pyrimidine compound).
-
Positive Control: 1mL Ascorbic Acid (various concentrations) + 2mL DPPH solution.
-
-
Incubation: Vortex all tubes and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517nm using a UV-Vis spectrophotometer[2].
-
Calculation: % Inhibition=(AcontrolAcontrol−(Asample−Asample_blank))×100
Protocol 2: ABTS Radical Cation Scavenging Assay
Causality & Principle: Unlike DPPH, the ABTS assay measures Single Electron Transfer (SET) and is applicable to both lipophilic and hydrophilic pyrimidine derivatives[1].
Step-by-Step Methodology:
-
Radical Generation: React 7mM ABTS aqueous solution with 2.45mM potassium persulfate. Incubate in the dark for 12–16 hours to generate the dark blue/green ABTS∙+ radical cation.
-
Standardization: Dilute the ABTS∙+ solution with ethanol until it reaches an absorbance of 0.70±0.02 at 734nm .
-
Reaction: Mix 10μL of the pyrimidine sample with 990μL of the standardized ABTS∙+ solution.
-
Validation Controls: Run parallel solvent blanks and Trolox positive controls.
-
Measurement: Record the drop in absorbance at 734nm after exactly 6 minutes. Calculate IC50 via non-linear regression analysis.
Experimental workflow for the synthesis and antioxidant screening of pyrimidines.
Conclusion for Drug Development Professionals
The evaluation of pyrimidine derivatives reveals a highly tunable scaffold for antioxidant drug discovery. By strategically incorporating electron-donating groups and extending the π -conjugation system (e.g., via thieno- or imidazo- fusions), medicinal chemists can push the IC50 values of these synthetic compounds into the low microgram-per-milliliter range, rivaling natural antioxidants like Ascorbic Acid and Trolox[2].
For robust preclinical evaluation, researchers must employ a multi-assay approach (DPPH for HAT mechanisms, ABTS/FRAP for SET mechanisms) and rigorously apply sample blanks to prevent spectral interference from the heterocyclic compounds themselves[5].
References
- Nair, N., Majeed, J., Pandey, P. K., Sweety, R., & Thakur, R. (2022). "Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress." Indian Journal of Pharmaceutical Sciences.
- BenchChem. (2025). "Unveiling the Antioxidant Potential of Pyrimidine Derivatives: A Comparative Analysis." BenchChem Technical Guides.
- Rasayan Journal of Chemistry. (2023). "Synthesis, Cytotoxic and Antioxidant Evaluation of Pyrimidine Derivatives Derived from Novel Chalcones." Rasayan J. Chem.
- Physical Chemistry Research. (2025). "In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues." Phys. Chem. Res.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine
For researchers and professionals in drug development, the responsible management of chemical reagents is paramount for ensuring laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine, a substituted pyrimidine and hydrazine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent chemical classes—pyrimidine and hydrazine derivatives—and established best practices for hazardous waste management.
Hazard Identification and Risk Assessment
2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine should be handled as a hazardous substance due to the inherent risks associated with its functional groups.[1] Hydrazine and its derivatives are known for their toxicity if swallowed, inhaled, or in contact with skin.[1] Many are also suspected carcinogens and may cause severe skin and eye irritation.[1] Pyrimidine derivatives can be flammable and may emit toxic fumes under fire conditions.[2][3]
Assumed Hazard Classification:
| Hazard Class | Potential Effects |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[3] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[1] |
| Serious Eye Damage/Irritation | Can cause serious eye irritation or damage.[1] |
| Carcinogenicity | Suspected of causing cancer.[1] |
| Flammability | May be a flammable solid or liquid.[2] |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects.[1] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.[4][5] All handling of the solid material or its solutions should occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[4] | Protects against splashes and airborne particles.[4] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile).[4] | Prevents dermal contact and absorption.[4] |
| Skin and Body Protection | Laboratory coat and long-sleeved clothing.[4] | Minimizes the risk of accidental skin exposure.[4] |
| Respiratory Protection | Work should be conducted in a chemical fume hood.[1][4] | Reduces the risk of inhaling hazardous dust or vapors.[4] |
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated, preferably within a fume hood.[4]
-
Don PPE: Before addressing the spill, ensure you are wearing the full recommended PPE.[3]
-
Contain the Spill: For small spills, carefully cover the material with an inert absorbent such as vermiculite or sand.[1] Avoid raising dust.[3]
-
Collect the Waste: Gently sweep the absorbed material into a designated, sealable plastic bag or container clearly labeled as "Hazardous Waste."[1][3]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) and a disposable cloth. Place the cloth in the contaminated waste bag.[1]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, are considered contaminated and must be placed in the hazardous waste container.[1]
Waste Disposal Procedures
The disposal of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine must comply with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6]
Waste Segregation and Containerization Workflow:
Caption: Waste segregation and disposal workflow for 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine.
Detailed Disposal Protocol:
-
Pure Compound Waste:
-
Carefully place any unused or expired 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine into a compatible, sealable container.[1] If possible, use the original container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
-
Contaminated Solid Waste:
-
Empty Containers:
-
Empty containers that held 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine must be triple-rinsed with a suitable solvent (e.g., isopropanol or ethanol).
-
The rinsate must be collected and treated as hazardous waste.[7] The rinsed container may then be disposed of as non-hazardous waste, depending on local regulations.
-
-
Aqueous Waste:
-
Dilute aqueous solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.
-
While chemical neutralization of hydrazine waste with oxidizing agents like sodium hypochlorite or hydrogen peroxide is possible, it should only be performed by trained personnel due to the risk of producing carcinogenic byproducts.[8][9][10]
-
-
Storage and Final Disposal:
-
Place all sealed bags and containers of waste into a larger, designated hazardous waste drum or container.[1]
-
This container must be kept closed except when adding waste and stored in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials like strong oxidizing agents.[5][11]
-
Arrange for the collection and disposal of the hazardous waste by a certified hazardous waste management company.[1] Ensure all "cradle-to-grave" documentation is completed as required by the EPA.[12]
-
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine, protecting both themselves and the environment.
References
- BenchChem. (n.d.). Navigating the Safe Disposal of Pyrimidine Derivatives.
- BenchChem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- TWU. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf.
- Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- DuraLabel. (2026, February 27). OSHA Rules for Chemical Hazards.
- J & W PharmLab, LLC. (n.d.). MSDS Linked to catalog.xlsx.
- Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
- DuraLabel. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
